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3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Documentation Hub

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  • Product: 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • CAS: 1354954-40-7

Core Science & Biosynthesis

Foundational

3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1354954-40-7): A Comprehensive Technical Guide on Synthesis, Functionalization, and Applications in Kinase Inhibitor Discovery

Executive Summary The pyrazolo[4,3-b]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and G-protein coupled rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The specific building block, 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine , serves as a critical advanced intermediate. The strategic N1-methylation locks the tautomeric state of the pyrazole ring to improve pharmacokinetic properties, while the C3-iodine provides a highly reactive vector for transition-metal-catalyzed cross-coupling reactions. This guide explores the physicochemical properties, mechanistic utility, and validated protocols for deploying this compound in drug discovery workflows.

Chemical Identity and Physicochemical Properties

To ensure accurate compound tracking and analytical validation, the core quantitative data and identifiers for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine are summarized below based on authoritative chemical databases[1],[2].

PropertyValue / Description
Chemical Name 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS Registry Number 1[1]
Molecular Formula C₇H₆IN₃
Molecular Weight 259.05 g/mol
SMILES CN1N=C(I)C2=C1C=CC=N2
InChIKey NXNLWRAKHMLTGL-UHFFFAOYSA-N
Purity Standard ≥97% (Typical commercial grade)
Storage Conditions 4°C, protect from light, inert atmosphere

Mechanistic Rationale in Drug Design

In the context of targeted therapeutics, the pyrazolo[4,3-b]pyridine core frequently functions as an adenine bioisostere. Its structural features are meticulously designed to optimize target engagement and drug-likeness:

  • The Hinge-Binding Motif: The heteroatoms within the bicyclic core can participate in critical bidentate hydrogen bonding with the kinase hinge region backbone (e.g., the NH and carbonyl groups of conserved hinge residues), anchoring the molecule within the ATP-binding pocket as seen in3[3].

  • Causality of N1-Methylation: Unsubstituted pyrazoles suffer from dynamic tautomerization, which complicates structure-activity relationship (SAR) interpretation and often leads to poor pharmacokinetic profiles due to a high topological polar surface area (tPSA). Methylation at the N1 position eliminates hydrogen bond donor capacity at this site, restricting the binding mode to a single, predictable orientation and significantly improving membrane permeability and oral bioavailability[4].

  • Causality of C3-Iodination: The iodine atom at the 3-position is strategically placed to direct subsequent substituents into the hydrophobic specificity pocket (such as the DFG-out pocket in Type II inhibitors). Because iodine undergoes oxidative addition to palladium(0) much faster than bromine or chlorine, it allows for milder cross-coupling conditions that tolerate sensitive functional groups on the coupling partner[5].

Synthetic Pathways & Functionalization Workflows

The synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically begins with the parent 1H-pyrazolo[4,3-b]pyridine. Electrophilic iodination (using I₂/KOH) occurs regioselectively at the electron-rich C3 position. Subsequent N-alkylation with methyl iodide (MeI) and a strong base (e.g., NaH) yields a mixture of N1 and N2 isomers, with the N1-methyl isomer favored and separable via chromatography.

Once isolated, the C3-iodine becomes the focal point for diversification. Suzuki-Miyaura coupling is used to install aryl/heteroaryl groups, while Buchwald-Hartwig amination introduces amine-linked substituents, driving the discovery of ALK5 and JAK2 inhibitors[3],[4].

G SM 1H-pyrazolo[4,3-b]pyridine (Starting Material) Iodo 3-iodo-1H-pyrazolo[4,3-b]pyridine (Intermediate) SM->Iodo I2, KOH Core 3-iodo-1-methyl-1H- pyrazolo[4,3-b]pyridine CAS: 1354954-40-7 Iodo->Core MeI, NaH Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd2(dba)3 R-NH2 ALK5 ALK5 Inhibitors (TGF-β Pathway) Suzuki->ALK5 JAK2 JAK2 Inhibitors (STAT Pathway) Buchwald->JAK2

Synthetic routes and applications of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Validated Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Derivatization

To ensure a self-validating experimental system, the following protocol details the coupling of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine with an aryl boronic acid. The choice of Pd(dppf)Cl₂ is deliberate: its large bite angle facilitates the reductive elimination step, which is crucial for sterically hindered biaryl formations[5].

Step 1: Reagent Preparation & Assembly
  • In an oven-dried, argon-purged microwave vial, combine 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol) and the desired aryl boronic acid (1.2 equiv, 0.6 mmol).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and potassium carbonate (K₂CO₃, 2.5 equiv, 1.25 mmol).

Causality Note: K₂CO₃ is selected as a mild base over stronger alternatives (e.g., KOtBu) to prevent base-catalyzed degradation or ring-opening of the electron-deficient pyrazolopyridine core.

Step 2: Solvent Addition & Deoxygenation
  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Sparge the suspension vigorously with Argon for 10 minutes.

Causality Note: Rigorous deoxygenation is critical. Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, which promotes the homocoupling of the boronic acid rather than the desired cross-coupling.

Step 3: Reaction Execution
  • Seal the vial with a crimp cap and heat under microwave irradiation at 100°C for 45 minutes (alternatively, utilize conventional oil-bath heating at 90°C for 4 hours).

Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z 259.05) and the appearance of the target product mass confirms successful oxidative addition and transmetalation. If starting material persists, verify the integrity of the Pd catalyst.

Step 4: Workup and Purification
  • Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL) to remove the inorganic salts and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the diversified 3-aryl-1-methyl-1H-pyrazolo[4,3-b]pyridine derivative.

References

  • ChemScene. "1354954-40-7 | 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine". 1

  • PubChemLite. "3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine". 2

  • PubMed (NIH). Sabat, M. et al. "Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors". Bioorganic & Medicinal Chemistry Letters. 3

  • Google Patents. "WO2024191996A1 - Bicyclic ureas as kinase inhibitors". 4

  • Google Patents. "WO2024091541A1 - Compounds and compositions as gpr52 modulators". 5

Sources

Exploratory

The Therapeutic Potential of 3-Iodo-1-Methyl-1H-Pyrazolo[4,3-b]pyridine Scaffolds: A Guide for Senior Application Scientists

An In-Depth Technical Guide for Drug Development Professionals Abstract The 1H-pyrazolo[4,3-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1H-pyrazolo[4,3-b]pyridine core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic promise across oncology, neurodegeneration, and metabolic diseases. This technical guide delves into the specific potential of the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine framework. While this precise iteration serves as a highly versatile synthetic intermediate, its true value is realized through the extensive biological activities demonstrated by its derivatives. The presence of the 3-iodo group provides a critical chemical handle for diversification, enabling the exploration of vast chemical space through modern cross-coupling methodologies. This document synthesizes current research to provide an in-depth analysis of synthetic strategies, key biological targets, structure-activity relationships (SAR), and robust experimental protocols for evaluating compounds derived from this promising scaffold.

Introduction: The Pyrazolo[4,3-b]pyridine Core – A Versatile Foundation for Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a heterocyclic scaffold that has garnered immense interest from medicinal chemists.[1][2] This interest stems from its ability to mimic the purine structure of ATP, allowing derivatives to effectively compete for the ATP-binding sites of various kinases, which are crucial regulators of cellular processes.[3] The pyrazolo[3,4-b]pyridine isomer, in particular, is found in a variety of bioactive compounds and approved drugs.[4]

The 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a strategically designed starting point for drug discovery programs. The key features are:

  • The Pyrazolo[4,3-b]pyridine Core: Provides the fundamental three-dimensional structure for interaction with biological targets.

  • The 1-Methyl Group: This modification can influence solubility, metabolic stability, and can orient other substituents into favorable binding pockets.

  • The 3-Iodo Substituent: This is the linchpin for chemical diversification. The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid and efficient synthesis of large libraries of analogues with diverse functionalities at the C3 position. This is a cornerstone of modern lead optimization, enabling systematic exploration of structure-activity relationships.

This guide will explore how this versatile building block serves as a gateway to potent modulators of critical disease pathways.

Synthetic Strategies and Diversification

The power of the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold lies in its synthetic accessibility and the ease with which it can be modified.

Synthesis of the Core Scaffold

Accessing the core typically involves a multi-step sequence. While a direct synthesis for the 3-iodo-1-methyl variant is not detailed in the provided literature, a plausible route can be constructed based on established methods for related pyrazolopyridines. A general approach involves the iodination of a pre-formed pyrazolo[3,4-b]pyridine, a reaction that has been successfully demonstrated.[5]

Diversification via Cross-Coupling Reactions

The true utility of the 3-iodo group is realized in its capacity as a versatile handle for introducing molecular diversity. This allows for the fine-tuning of pharmacological properties. The workflow below illustrates how a library of novel compounds can be generated from this single intermediate.

G cluster_synthesis Core Synthesis cluster_diversification Library Diversification (Palladium-Catalyzed) Pyridine_Precursor Pyridine Precursor PyrazoloPyridine 1H-Pyrazolo[4,3-b]pyridine Pyridine_Precursor->PyrazoloPyridine Cyclization Methylation N1-Methylation PyrazoloPyridine->Methylation Iodination C3-Iodination Methylation->Iodination Core 3-Iodo-1-Methyl-1H- pyrazolo[4,3-b]pyridine Iodination->Core Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Core->Suzuki Forms C-C (Aryl) bond Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Core->Sonogashira Forms C-C (Alkynyl) bond Buchwald Buchwald-Hartwig (+ Amine/Amide) Core->Buchwald Forms C-N bond Final_Aryl Therapeutic Evaluation (e.g., Kinase Inhibition) Suzuki->Final_Aryl Aryl-Substituted Analogs Final_Alkynyl Therapeutic Evaluation (e.g., Antiviral Activity) Sonogashira->Final_Alkynyl Alkynyl-Substituted Analogs Final_Amino Therapeutic Evaluation (e.g., PD-L1 Inhibition) Buchwald->Final_Amino Amino-Substituted Analogs

Caption: Synthetic workflow for the core scaffold and its diversification.

Therapeutic Landscape: Key Biological Targets and Indications

Derivatives of the pyrazolopyridine scaffold have demonstrated activity against a wide array of biological targets, validating its "privileged" status.

Oncology

Cancer remains a primary focus for the application of pyrazolopyridine derivatives due to their efficacy as kinase inhibitors and modulators of the tumor microenvironment.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Pyrazolopyridine derivatives have been shown to inhibit several key kinases:

    • CDK2/PIM1: Dual inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Pim-1 kinase leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[6]

    • TBK1: TANK-binding kinase 1 (TBK1) is involved in innate immunity and oncogenesis. Potent inhibitors with IC50 values in the picomolar range have been developed from the 1H-pyrazolo[3,4-b]pyridine scaffold.[7][8]

    • Mps1: Monopolar spindle kinase 1 (Mps1) is a critical component of the mitotic checkpoint and a target for aggressive tumors. A pyrazolo[3,4-b]pyridine derivative showed potent Mps1 inhibition with an IC50 of 2.596 nM and good antitumor efficacy in a xenograft model.[9]

    • Other Kinases: The scaffold has also yielded inhibitors for FGFR, hematopoietic cell kinase, and others.[1]

G cluster_pathway Simplified Cell Cycle Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes Inhibitor Pyrazolo[4,3-b]pyridine Scaffold Derivative Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of CDK2 by pyrazolopyridine scaffolds blocks cell cycle progression.

  • Immuno-Oncology (PD-1/PD-L1 Blockade): Blocking the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) is a revolutionary cancer immunotherapy approach. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as small-molecule inhibitors of this interaction, with the lead compound D38 showing a potent IC50 of 9.6 nM.[10] This demonstrates the scaffold's potential beyond direct kinase inhibition, extending into the modulation of immune checkpoints.

  • DNA Damage and Repair: Derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of Topoisomerase IIα (TOPIIα), an essential enzyme in DNA replication and repair.[1] Compound 8c from one study significantly inhibited the DNA relaxation activity of TOPIIα and induced S-phase cell cycle arrest and apoptosis.[1]

Neurodegenerative Disorders

The scaffold's properties also make it suitable for addressing diseases of the central nervous system.

  • Neuroprotection: In a model of Parkinson's disease using MPP+-induced neurodegeneration, pyrazolopyridine derivatives offered 20-30% neuroprotection at 5 μM.[2] The mechanism involves the downregulation of pro-apoptotic proteins like Bax and caspase-3, suggesting a role in promoting dopaminergic neuron survival via anti-apoptotic pathways.[2]

  • Alzheimer's Disease: Novel pyrazolo[3,4-b]pyridines have been synthesized that demonstrate high and selective binding to β-amyloid plaques in brain slices from Alzheimer's disease patients.[11][12] This highlights their potential for development as diagnostic imaging agents or as therapeutics aimed at clearing amyloid aggregates.

Other Emerging Applications
  • Metabolic Disease: A series of pyrazolo[3,4-b]pyridine derivatives were developed as activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13] The most potent compound, 17f, showed an EC50 of 0.42 μM and effectively inhibited cell proliferation, suggesting applications in metabolic disorders and related cancers.[13]

  • Anti-Infective Properties: The broader class of pyrazolopyridines has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[14]

Experimental Protocols & Methodologies

To validate the therapeutic potential of novel derivatives, a series of robust and reproducible assays are required. The following protocols are standard in the field and are based on methodologies reported in the literature for evaluating pyrazolopyridine compounds.

Protocol: In Vitro Kinase Inhibition Assay (HTRF)
  • Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, robust assay suitable for high-throughput screening of kinase inhibitors. It measures the phosphorylation of a substrate by a kinase. This protocol is adapted from methods used to evaluate inhibitors of protein-protein interactions and kinases.[10]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare solutions of the recombinant kinase, a biotinylated substrate peptide, and ATP at 2x final concentration.

    • Compound Plating: Serially dilute the test compounds (derived from the 3-iodo scaffold) in DMSO, then dilute into the assay buffer. Plate 5 µL of the compound solution into a 384-well low-volume white plate.

    • Kinase Reaction: Add 5 µL of the 2x kinase/substrate solution to each well. Initiate the reaction by adding 10 µL of 2x ATP solution.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

    • Detection: Stop the reaction by adding 10 µL of HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.

    • Reading: Incubate for 60 minutes at room temperature. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Viability/Cytotoxicity Assay (MTT)
  • Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for anti-cancer compounds.[6]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Structure-Activity Relationship (SAR) Insights & Data

Analysis of various pyrazolopyridine series has yielded valuable insights into the structural requirements for potent activity.

  • PD-1/PD-L1 Inhibitors: For the 1-methyl-1H-pyrazolo[4,3-b]pyridine series, SAR studies revealed that specific substitutions on the appended phenyl rings are critical for potent inhibition of the PD-1/PD-L1 interaction.[10]

  • AMPK Activators: In the development of AMPK activators, it was found that an exposed pyrazole N-H and para-substitution on a diphenyl group were essential for high potency.[13]

  • TBK1 Inhibitors: Extensive optimization of 1H-pyrazolo[3,4-b]pyridine derivatives led to compound 15y , which exhibited picomolar inhibitory activity (IC50 = 0.2 nM), highlighting the scaffold's ability to be finely tuned for exceptional potency and selectivity.[7]

The table below summarizes the activity of representative compounds from the literature, showcasing the therapeutic potential of the broader pyrazolopyridine class.

Compound IDScaffold TypeTarget(s)Assay TypeActivity (IC50/EC50)Reference
D38 1-methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 InteractionHTRF9.6 nM (IC50)[10]
D38 1-methyl-1H-pyrazolo[4,3-b]pyridinePD-1/PD-L1 InteractionCell Co-culture1.61 µM (EC50)[10]
6b pyrazolo[3,4-b]pyridineCDK2 / PIM1Cell ViabilityNot specified (High SI)[6]
8c pyrazolo[3,4-b]pyridineTopoisomerase IIαCell Viability (GI50)1.33 µM (Mean)[1]
17f pyrazolo[3,4-b]pyridineAMPKα1γ1β1Enzyme Activation0.42 µM (EC50)[13]
15y 1H-pyrazolo[3,4-b]pyridineTBK1 KinaseEnzyme Inhibition0.2 nM (IC50)[7]
31 pyrazolo[3,4-b]pyridineMps1 KinaseEnzyme Inhibition2.596 nM (IC50)[9]

Conclusion and Future Directions

The 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a powerful platform for the development of novel therapeutics. Its synthetic tractability, combined with the proven biological activity of its derivatives, makes it an exceptionally attractive starting point for drug discovery campaigns. The evidence strongly suggests that libraries derived from this core can yield potent and selective modulators of high-value targets in oncology, neurodegeneration, and beyond.

Future research should focus on:

  • Systematic Library Synthesis: Leveraging the 3-iodo group to build large, diverse libraries using parallel synthesis and cross-coupling technologies.

  • Multiparameter Optimization: Moving beyond potency to optimize for ADME (Absorption, Distribution, Metabolism, Excretion) properties to identify candidates with favorable pharmacokinetic profiles.

  • Exploration of New Targets: Using phenotypic screening and chemoproteomics to identify novel biological targets for this privileged scaffold.

  • In Vivo Validation: Advancing the most promising compounds, such as those targeting Mps1 or the PD-1/PD-L1 axis, into preclinical animal models to validate their therapeutic efficacy and safety.

By employing the strategies and methodologies outlined in this guide, research organizations can effectively unlock the full therapeutic potential of this versatile and potent chemical scaffold.

References

  • Al-Warhi, T., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. [Link]

  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, PubMed. [Link]

  • Yuan, H., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, PubMed. [Link]

  • Abdel-Magid, A., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, PMC. [Link]

  • Chárová, J., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Aygün, A., et al. (2017). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. European Journal of Medicinal Chemistry, PubMed. [Link]

  • Ahmad, I., et al. (2023). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, PMC. [Link]

  • Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science. [Link]

  • Balasubramanian, C., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]

  • PubChem. 3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine. PubChem. [Link]

  • Huang, S., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, PMC. [Link]

  • ResearchGate. (2025). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. ResearchGate. [Link]

  • Papastathopoulos, P., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]

  • De Lombaerde, S., et al. (2025). Structure–Activity Relationship in 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, MDPI. [Link]

  • Charalambous, M., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, MDPI. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Semantic Scholar. [Link]

  • Singh, S., & Kumar, V. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2022). 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. ResearchGate. [Link]

  • ResearchGate. (2021). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

  • Baradarani, M. M., et al. (2026). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc. [Link]

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Foundational

The Electronic Architecture and Translational Applications of the Pyrazolo[4,3-b]pyridine Ring System

Executive Summary The pyrazolo[4,3-b]pyridine scaffold represents a highly versatile 5:6 aza-fused N-heteroaromatic compound (NHAC). By fusing a π-excessive pyrazole ring with a π-deficient pyridine ring, this structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold represents a highly versatile 5:6 aza-fused N-heteroaromatic compound (NHAC). By fusing a π-excessive pyrazole ring with a π-deficient pyridine ring, this structural motif generates a profound intramolecular push-pull electronic system. As a Senior Application Scientist, I have observed that mastering the electronic properties of this dipolar scaffold is the key to unlocking its potential—ranging from organic optoelectronics to precision targeted therapeutics in oncology and neuropharmacology. This whitepaper dissects the fundamental electronic architecture, rational synthetic methodologies, and downstream applications of the pyrazolo[4,3-b]pyridine ring system.

Fundamental Electronic Architecture and Dipolar Behavior

The core utility of the pyrazolo[4,3-b]pyridine system lies in its inherent dipolar behavior. The five-membered pyrazole ring acts as a potent electron donor (π-excessive), while the six-membered pyridine ring functions as an electron acceptor (π-deficient) (1)[1]. This dynamic facilitates an Intramolecular Charge Transfer (ICT) state upon excitation. The resulting modular HOMO-LUMO gap allows researchers to fine-tune the scaffold for specific charge-transfer absorption bands, large Stokes shifts, and targeted luminescence.

Optoelectronic Profiling

Because of their tunable electronic states, these derivatives are heavily utilized as organic fluorophores, chemosensors, and semiconductor thin films (2)[2]. Table 1 summarizes the quantitative photophysical data of critical derivatives.

Table 1: Quantitative Photophysical & Electronic Data of Selected Derivatives

Compound DerivativeAbsorption Max (nm)Emission Max (nm)Optical Band Gap (eV)Primary Application / Note
Probe 62 (Chromene-fused)336440N/ABF3 bioimaging (shifts to 368/473 nm)[3]
L1 (4-methoxyphenyl)N/AN/A2.72Optoelectronic devices (Ideality factor 2.73)[2]
L2 (4-hydroxyphenyl)N/AN/A2.83Optoelectronic devices (Ideality factor 3.5)[2]
BDPC (5-bromothiophen-2-yl)200–500N/A2.57 / 3.5Indirect band transitions in thin films[2]

Causality-Driven Synthetic Methodologies

Synthesizing the pyrazolo[4,3-b]pyridine core often presents regioselectivity challenges. Traditional N-alkylation routes frequently fail due to the higher nucleophilic reactivity of secondary amines, leading to the exclusive formation of unwanted N,N-dialkylated byproducts (4)[4]. To bypass this, modern workflows utilize a highly efficient one-pot sequence combining a modified Japp-Klingemann reaction with an intramolecular SNAr cyclization (5)[5].

Synthesis Substrate 2-Chloro-3-nitropyridine Azo Azo-Compound (Japp-Klingemann) Substrate->Azo Diazonium Salt Pyridine Hydrazone N-acetylhydrazone (Intermediate) Azo->Hydrazone DABCO (Base) C-N Migration Product Pyrazolo[4,3-b]pyridine Hydrazone->Product Cyclization (Heat)

Fig 1: One-pot Japp-Klingemann and SNAr cyclization workflow.

Protocol 1: One-Pot Synthesis via Japp-Klingemann / SNAr

Objective : Synthesize ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Causality & Reagent Selection : The critical choice in this protocol is the base utilized for deacylation. Strong bases (e.g., NaOH) will indiscriminately hydrolyze the ester group, while non-nucleophilic bases (e.g., K2CO3) induce decomposition. Mild nucleophilic bases like DABCO or pyrrolidine are strictly required to induce a controlled C-N migration of the acetyl group without degrading the ester moiety (5)[5].

Step-by-Step Procedure :

  • Azo-Coupling : Dissolve the 2-chloro-3-nitropyridine keto ester (1.0 eq) in ethanol. Add stable arenediazonium tosylate (1.1 eq) and pyridine (2.0 eq). Stir at 0°C for 30 minutes.

  • Deacylation & Migration : Add DABCO (1.5 eq) to the reaction mixture to initiate deacetylation.

  • Validation Checkpoint (Self-Validating System) : Extract an aliquot exactly 3 minutes post-DABCO addition and analyze via 1H NMR. The spectrum must show complete conversion to the intermediate N-aryl-N-acetylhydrazone (confirming the C-N acetyl migration). If this intermediate is absent, the nucleophilic attack failed, indicating degraded DABCO or moisture contamination[5].

  • Cyclization : Elevate the temperature to 40°C for 15 minutes to drive the intramolecular SNAr cyclization.

  • Isolation : Quench with aqueous HCl, extract with ethyl acetate, and purify via flash chromatography to yield the final pyrazolo[4,3-b]pyridine.

Medicinal Chemistry and Target Engagement

The unique electronic distribution of pyrazolo[4,3-b]pyridines allows them to act as highly specific hydrogen bond acceptors/donors in kinase hinge regions and GPCR allosteric sites.

  • CB2 Receptor Ligands : 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives act as potent CB2 receptor agonists and inverse agonists. To achieve this, a 2-tetrahydropyranyl (THP)-protected precursor must be used during synthesis to direct specific N1- or N2-substitution, which ultimately dictates the pharmacological behavior (agonist vs. inverse agonist) (4)[4].

  • Kinase Inhibition : Specific derivatives serve as dual FLT3/CDK4 inhibitors. By occupying the ATP-binding pockets, they effectively block the STAT5 and Rb phosphorylation pathways, leading to profound cell cycle arrest and apoptosis in oncological models (1)[1].

Pathway Drug Pyrazolo[4,3-b]pyridine FLT3 FLT3 Kinase Drug->FLT3 Inhibits CDK4 CDK4 Kinase Drug->CDK4 Inhibits STAT5 STAT5 Signaling FLT3->STAT5 Blocks Rb Rb Protein CDK4->Rb Blocks Apoptosis Apoptosis STAT5->Apoptosis Induces Arrest Cell Cycle Arrest Rb->Arrest Induces

Fig 2: Dual FLT3/CDK4 inhibition pathway by pyrazolo[4,3-b]pyridines.

Optoelectronic Device Fabrication Protocols

Protocol 2: Thin-Film Deposition and Band Gap Analysis

Objective : Fabricate amorphous thin films of pyrazolo[4,3-b]pyridine derivatives (e.g., BDPC, L1, or L2) for semiconductor characterization. Causality & Reagent Selection : The synthesized pyrazolo[4,3-b]pyridine powder is inherently polycrystalline. To evaluate uniform optical parameters (absorption coefficient and refractive index) and prevent severe grain boundary scattering during UV-Vis spectral distribution analysis, the material must be transitioned to an amorphous state via thermal evaporation under high vacuum (2)[2].

Step-by-Step Procedure :

  • Substrate Preparation : Clean p-Si single crystal substrates using a standard RCA clean sequence to remove native oxides and organic contaminants.

  • Thermal Evaporation : Load the pyrazolo[4,3-b]pyridine powder into a tungsten boat. Evaporate at a base pressure of 10−6 Torr to ensure high-purity deposition.

  • Validation Checkpoint (Self-Validating System) : Perform X-ray Diffraction (XRD) on the deposited film. The complete absence of sharp diffraction peaks validates the required amorphous structure[2]. If peaks are present, the evaporation rate was too slow, allowing unwanted crystallization.

  • Optical Measurement : Record the absorption spectra from 200–500 nm using a dual-beam UV-Vis spectrophotometer.

  • Band Gap Calculation : Plot (αhν)1/2 versus photon energy ( ). Extrapolate the linear region to the x-axis to determine the indirect optical band gap (e.g., yielding 2.57 eV for BDPC or 2.72 eV for L1)[2].

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL
  • Source: PMC (National Institutes of Health)
  • New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands Source: RSC Publishing URL
  • BF3 detection by pyrazolo-pyridine based fluorescent probe and applications in bioimaging and paper strip analysis Source: ResearchGate URL
  • Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups Source: ResearchGate URL

Sources

Exploratory

The Strategic Role of Halogenated Pyrazolopyridines in Modern Medicinal Chemistry

Abstract: The pyrazolopyridine scaffold has emerged as a privileged bioisostere for purines and indoles in structure-based drug design. However, the true translational power of this bicyclic heteroaromatic system is unlo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The pyrazolopyridine scaffold has emerged as a privileged bioisostere for purines and indoles in structure-based drug design. However, the true translational power of this bicyclic heteroaromatic system is unlocked through strategic halogenation. As a Senior Application Scientist, I present this technical guide to elucidate the physicochemical causality, mechanistic advantages, and validated synthetic protocols for deploying halogenated pyrazolopyridines—specifically targeting kinase inhibition and metabolic stabilization.

The Physicochemical Rationale for Halogenated Pyrazolopyridines

In medicinal chemistry, the 1H-pyrazolo[3,4-b]pyridine core is highly valued for its ability to act as a hinge-binding motif within the ATP pocket of kinases . The nitrogen atoms form critical bidentate hydrogen bonds with the kinase hinge region. However, early-generation, unsubstituted pyrazolopyridines frequently suffer from a fatal flaw: rapid metabolism mediated by aldehyde oxidase (AO) and cytochrome P450 enzymes.

The introduction of halogens (F, Cl, Br, I) at specific vectors—most notably the C-3 and C-5 positions—serves a dual mechanistic purpose:

  • Metabolic Shielding (Steric & Electronic): Aldehyde oxidase typically attacks electron-deficient carbons adjacent to heteroatoms. Installing an electronegative, sterically demanding halogen (such as chlorine or bromine) at the C-3 position effectively blocks the primary site of oxidative metabolism, drastically reducing intrinsic clearance (CLint) .

  • Halogen-π Interactions: Beyond sterics, halogens actively participate in target binding. In the development of CDK8/19 inhibitors, molecular docking and co-crystal structures revealed that a C-3 chlorine atom forms a highly favorable, edge-on halogen-π interaction with the specific phenylalanine residue (F97) in the binding pocket, driving sub-nanomolar potency .

  • Synthetic Handles: Heavier halogens (Br, I) act as essential vectors for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid exploration of chemical space .

Quantitative Structure-Activity Relationships (QSAR)

The impact of halogenation on both potency and pharmacokinetic stability is best illustrated through comparative data across distinct kinase targets. The table below summarizes the optimization trajectories for CDK8 and B-RafV600E inhibitors.

Compound IDKinase TargetPyrazolopyridine Core ModificationIC50 (nM)Metabolic Clearance ProfileReference
MSC2530818 CDK8Unsubstituted pyrazolopyridine~3.0 nMHigh (Rapid AO metabolism)
JH-XVI-178 CDK83-Chloro -pyrazolo[3,4-b]pyridine1.0 nM Low (AO blocked)
Compound 3 B-RafV600ESimple Pyridine Lead>1000 nMPoor / Unstable
Compound 13 B-RafV600EUnsubstituted pyrazolopyridine48 nMModerate
Compound 14 B-RafV600E3-Bromo -pyrazolo[3,4-b]pyridine16 nM Moderate

Mechanism of Action & Optimization Workflow

The following diagram maps the logical progression of structure-based drug design (SBDD) when optimizing a rapidly metabolized lead compound into a clinical candidate using halogenated pyrazolopyridine building blocks.

G Lead Lead Scaffold (Rapid AO Metabolism) Design Structure-Based Design: C-3 Halogenation Lead->Design Core 3-Chloro-Pyrazolopyridine Core Design->Core Mech1 Halogen-π Interaction (e.g., F97 Residue) Core->Mech1 Mech2 Steric Shielding of Oxidation Sites Core->Mech2 Result1 Enhanced Potency (IC50 = 1 nM) Mech1->Result1 Result2 Metabolic Stability (Low Clearance) Mech2->Result2 Candidate Optimized Candidate (e.g., JH-XVI-178) Result1->Candidate Result2->Candidate

Workflow illustrating the dual pharmacological benefits of C-3 halogenation in pyrazolopyridines.

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality—explaining why a specific reagent or condition is chosen.

Protocol A: Regioselective Synthesis of 3-Chloro-1H-pyrazolo[3,4-b]pyridine

This protocol details the electrophilic aromatic substitution (SEAr) required to install the critical C-3 chlorine atom.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1H-pyrazolo[3,4-b]pyridine in anhydrous acetonitrile (CH3CN) at a concentration of 0.2 M.

    • Causality: CH3CN is selected as a polar aprotic solvent because it stabilizes the highly polar Wheland intermediate during the SEAr mechanism without acting as a competing nucleophile.

  • Electrophile Addition: Heat the solution to 70°C. Add 1.1 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 15 minutes.

    • Causality: NCS is utilized instead of Cl₂ gas to ensure a controlled, mild delivery of the chloronium ion (Cl⁺). This prevents over-chlorination of the electron-rich pyrazole ring and avoids degradation of the basic pyridine nitrogen.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours. Monitor via LC-MS.

    • Validation Metric: The system is validated if the ratio of the desired mono-chlorinated product ( [M+H]+=154 ) to starting material exceeds 95:5. If unreacted starting material persists, it indicates moisture contamination which quenches the electrophile; add an additional 0.1 eq of NCS.

  • Workup: Cool to room temperature, quench with saturated aqueous Na2S2O3 to neutralize residual oxidants, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Halogenated pyrazolopyridines (specifically bromo- and iodo- variants) are ideal substrates for elaborating the core architecture.

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial, combine 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), an aryl boronic acid (1.2 eq), and Na2CO3 (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with Argon for 10 minutes.

    • Causality: Degassing is absolute critical. Oxygen promotes the oxidative homocoupling of the boronic acid (yielding biaryls) and degrades the active Pd(0) catalyst to inactive Pd(II) oxides.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2.

    • Causality: The bidentate dppf ligand enforces a large "bite angle" on the palladium center. This specific geometry accelerates the reductive elimination step, which is notoriously slow and rate-limiting when coupling electron-deficient heterocyclic systems like pyrazolopyridines.

  • Execution & Validation: Seal the vial and heat at 100°C for 4 hours.

    • Validation Metric: Analyze via TLC (UV 254 nm). The complete disappearance of the lower-Rf iodo-precursor validates successful oxidative addition and transmetalation.

Conclusion

The halogenation of pyrazolopyridine building blocks is not merely a synthetic exercise; it is a rational, structure-based strategy to overcome the inherent pharmacokinetic liabilities of heterocyclic hinge-binders. By understanding the causality behind halogen-π interactions and steric shielding, medicinal chemists can predictably design highly potent, metabolically stable clinical candidates. The integration of robust, self-validating synthetic protocols ensures these complex architectures can be reliably accessed and scaled for drug development.

References

  • Hatcher JM, Wang E, Jiang J, Vatsan PS, Gray NS. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. ACS Med Chem Lett. 2021 Oct 22;12(11):1689-1693. URL:[Link]

  • Wenglowsky S, et al. Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. ACS Med Chem Lett. 2011 Mar 8;2(4):342-347. URL:[Link]

  • Gu X, Ma S. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents Med Chem. 2022;22(9):1643-1657. URL:[Link]

Foundational

The Versatile Reactivity of Iodine at Position 3 in Pyrazolo[4,3-b]pyridines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to functionalize this core at various positions is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various functionalization handles, the iodine atom at the C3 position stands out as a particularly versatile and reactive group, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This in-depth technical guide provides a comprehensive overview of the reactivity profile of 3-iodo-1H-pyrazolo[4,3-b]pyridine, offering field-proven insights and detailed experimental protocols for its derivatization.

Introduction: The Significance of the C3-Iodo-Pyrazolo[4,3-b]pyridine Synthon

The pyrazolo[4,3-b]pyridine ring system, an isomer of the more commonly studied pyrazolo[3,4-b]pyridine, presents a unique electronic landscape that influences its reactivity. The iodine atom at the C3 position, introduced through electrophilic iodination of the parent heterocycle, serves as a key precursor for a multitude of transformations. Its relatively weak C-I bond and susceptibility to oxidative addition by transition metal catalysts make it an ideal leaving group for a variety of cross-coupling reactions. This guide will delve into the practical aspects of utilizing this versatile building block in drug discovery and development.

Synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine

The starting point for exploring the reactivity of the C3 position is the efficient synthesis of the 3-iodo-1H-pyrazolo[4,3-b]pyridine precursor. While direct iodination of the parent 1H-pyrazolo[4,3-b]pyridine can be challenging due to regioselectivity issues, a common and effective method involves electrophilic iodination using molecular iodine in the presence of a base. The following protocol is adapted from a procedure for the synthesis of the isomeric 3-iodo-1H-pyrazolo[3,4-b]pyridine and can be optimized for the [4,3-b] isomer.

Experimental Protocol: Iodination of 1H-Pyrazolo[4,3-b]pyridine

Materials:

  • 1H-Pyrazolo[4,3-b]pyridine

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in DMF, add potassium hydroxide (4.0 eq).

  • Stir the mixture at room temperature until the base has fully dissolved.

  • Add molecular iodine (2.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 3-iodo-1H-pyrazolo[4,3-b]pyridine by recrystallization or column chromatography.

Reactivity Profile: A Gateway to Diverse Functionality

The C3-iodo group on the pyrazolo[4,3-b]pyridine core is a versatile handle for introducing a wide range of substituents through various transition-metal-catalyzed cross-coupling reactions and other transformations. The electron-deficient nature of the pyrazolopyridine ring system can influence the reactivity of the C-I bond, often requiring careful optimization of reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are particularly well-suited for the functionalization of 3-iodo-pyrazolo[4,3-b]pyridines.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the C3 position of the pyrazolo[4,3-b]pyridine and various aryl, heteroaryl, or vinyl boronic acids or esters. This reaction is widely used in drug discovery to introduce diverse aromatic and unsaturated moieties.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. For electron-deficient heterocycles like pyrazolopyridines, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 3-Iodo-pyrazolo[4,3-b]pyridine - Boronic Acid/Ester - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridines (Note: These conditions for the [3,4-b] isomer serve as a strong starting point for the [4,3-b] isomer)

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (5)dppf (5)Cs₂CO₃1,4-Dioxane/H₂O100293[1]
2Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O801285[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., dppf, 5 mol%).

  • Add the base (e.g., Cs₂CO₃, 2.0 eq) and the appropriate solvent system (e.g., 1,4-dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed.

  • After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

The Sonogashira coupling enables the direct linkage of terminal alkynes to the C3 position of the pyrazolo[4,3-b]pyridine core, providing access to a wide range of alkynyl-substituted derivatives. This reaction is invaluable for the synthesis of precursors for further transformations and for introducing rigid linkers in drug design.[3]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt. The copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The choice of an amine base is important for both the deprotonation of the terminal alkyne and as a solvent.

Sonogashira_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(I) Pd0->PdII Oxidative Addition PdII_alkyne Ar-Pd(II)L₂(C≡C-R) PdII->PdII_alkyne Transmetalation ArI Ar-I ArI->PdII CuI Cu(I) CuAcetylide R-C≡C-Cu CuI->CuAcetylide with Base Alkyne R-C≡C-H Alkyne->CuAcetylide CuAcetylide->PdII_alkyne PdII_alkyne->Pd0 Product Ar-C≡C-R PdII_alkyne->Product Reductive Elimination

Experimental Protocol: Sonogashira Coupling [4][5]

  • To a degassed solution of 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Upon completion, perform a standard aqueous work-up, extract the product, and purify by chromatography.

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines by coupling aryl halides with a wide range of primary and secondary amines.[6][7][8] This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups, which are prevalent in many drug molecules.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. These ligands promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine and facilitate the catalytic cycle.

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterTypical Reagents/Conditions
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂
LigandXantphos, BINAP, RuPhos, BrettPhos
BaseNaOtBu, Cs₂CO₃, K₃PO₄
SolventToluene, 1,4-Dioxane, THF
Temperature80-120 °C

Experimental Protocol: Buchwald-Hartwig Amination

  • In an inert atmosphere glovebox or using Schlenk techniques, combine 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with vigorous stirring for the required time, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.

  • Heck Reaction: The Heck reaction allows for the coupling of the 3-iodo-pyrazolo[4,3-b]pyridine with alkenes to form substituted alkenes.[9][10][11][12]

  • Stille Coupling: This reaction utilizes organostannanes as coupling partners to form C-C bonds. While effective, the toxicity of tin reagents is a significant drawback.[13][14][15][16]

  • Negishi Coupling: Organozinc reagents are employed in the Negishi coupling for the formation of C-C bonds, offering a less toxic alternative to Stille coupling.[17][18]

Copper-Catalyzed and Other Reactions

The Ullmann condensation is a classical method for the formation of C-N and C-O bonds, typically using a copper catalyst at elevated temperatures. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a useful tool, especially for the coupling with certain nucleophiles.[19][20][21][22]

The iodine atom at the C3 position can undergo metal-halogen exchange with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures.[23][24][25] The resulting lithiated intermediate is a powerful nucleophile that can be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups.

Causality Behind Experimental Choices: The choice of organolithium reagent and the reaction temperature are critical to avoid side reactions. The rate of halogen-metal exchange is generally faster for iodides than for bromides or chlorides. The low temperature (-78 °C) is necessary to prevent the highly reactive organolithium intermediate from undergoing undesired reactions.

Metal_Halogen_Exchange start 3-Iodo-pyrazolo[4,3-b]pyridine organolithium Add Organolithium Reagent (e.g., n-BuLi) at -78 °C start->organolithium intermediate Lithiated Intermediate organolithium->intermediate electrophile Add Electrophile (E+) intermediate->electrophile product 3-Substituted Product electrophile->product

Conclusion

The iodine atom at the C3 position of the pyrazolo[4,3-b]pyridine scaffold is a highly valuable and versatile functional group for the synthesis of diverse derivatives. Through a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, researchers can readily access a wide array of novel compounds. This guide provides a solid foundation of the reactivity profile of this important synthon, offering both mechanistic understanding and practical experimental guidance to aid in the design and execution of synthetic strategies in drug discovery and development. The judicious application of these reactions will undoubtedly continue to fuel the discovery of new and improved therapeutic agents based on the pyrazolo[4,3-b]pyridine core.

References

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]

  • Chen, Y.-C., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o563. [Link]

  • Al-dujaili, J. H., & Al-azzawi, S. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Pharmaceuticals, 15(4), 422. [Link]

  • Baviskar, A. T., et al. (2013). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Request PDF. [Link]

  • Al-Daffery, S. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Reddy, T. S., et al. (2016). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 6(10), 8352-8356. [Link]

  • Bailey, W. F., & Punzalan, E. R. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Itoh, T., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827. [Link]

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Request PDF. [Link]

  • PubMed. (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Preprints.org. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its applicat. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Medicinal Chemistry, 14(12), 2445-2451. [Link]

  • Myers, A. G. (n.d.). lithium halogen exchange #1 revised. [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

  • El-Batta, A., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 72(14), 5244-5259. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link]

  • RSC Publishing. (2026). Advancing total synthesis through the Stille cross-coupling. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. [Link]

  • RSC.org. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Executive Summary The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of PD-1/PD-L1 interaction inhibitors [1], kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of PD-1/PD-L1 interaction inhibitors [1], kinase inhibitors[2], and PDE1 inhibitors [3]. Functionalization at the C3 position of the pyrazole ring is a critical step in exploring the structure-activity relationship (SAR) of these molecules. This application note provides a comprehensively optimized, self-validating Suzuki-Miyaura cross-coupling protocol specifically tailored for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine , detailing the mechanistic causality behind reagent selection and step-by-step execution.

Mechanistic Causality & Substrate Profiling

Successful cross-coupling of heterocyclic systems requires a deep understanding of the substrate's electronic and steric environment. The choice of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine as the electrophilic building block is driven by two fundamental mechanistic principles:

  • The Role of the C3-Iodine: The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy compared to its bromo- or chloro- analogues. In the context of the electron-rich pyrazole ring, this highly polarized C-I bond drastically accelerates the initial oxidative addition of the Palladium(0) catalyst. This allows the reaction to proceed efficiently even when coupling sterically hindered or electronically deactivated boronic acids [1].

  • The Role of the N1-Methyl Group: Unprotected pyrazoles (1H) are notorious for coordinating with palladium to form inactive Pd-pyrazolyl oligomers, effectively poisoning the catalyst. Furthermore, they can undergo unwanted N-arylation (Chan-Lam or Buchwald-Hartwig side reactions). The N1-methyl group acts as a permanent lock, preventing tautomerization, eliminating catalyst sequestration, and ensuring absolute regioselectivity at the C3 position [2].

Optimization of Reaction Parameters

To establish a robust and reproducible protocol, the catalytic system must be carefully balanced. Table 1 summarizes the optimized quantitative parameters and the chemical logic dictating these choices.

Table 1: Quantitative Optimization Parameters for C3-Suzuki Coupling

ParameterOptimal ChoiceAcceptable AlternativesMechanistic Causality
Catalyst Pd(dppf)Cl₂ (5–10 mol%)Pd(PPh₃)₄, Pd(Amphos)Cl₂The bidentate dppf ligand provides a wide bite angle (~99°), which sterically accelerates the reductive elimination step. It also shields the Pd center, preventing off-target coordination by the basic pyridine nitrogen.
Base K₃PO₄ (2.0–3.0 equiv)K₂CO₃, Cs₂CO₃K₃PO₄ is sufficiently basic to form the reactive boronate complex required for transmetalation, but mild enough to prevent degradation of sensitive functional groups on the coupling partner.
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (3:1)A biphasic system ensures the solubility of both the lipophilic pyrazolopyridine and the inorganic base. Water is strictly required to hydrolyze boronic esters and generate the reactive hydroxo-palladium intermediate.
Temperature 90 °CMicrowave (120 °C, 20 min)Provides the necessary thermal energy to overcome the activation barrier of transmetalation, particularly when using bulky ortho-substituted aryl boronic acids.

Experimental Workflow & Logic

SuzukiWorkflow Step1 1. Reagent Assembly 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine + Boronic Partner + K3PO4 Step2 2. Degassing & Catalyst Addition Solvent: 1,4-Dioxane/H2O (4:1) Catalyst: Pd(dppf)Cl2 (5-10 mol%) Step1->Step2 Step3 3. Oxidative Addition Pd(0) inserts into C3-I bond (Fast due to highly polarized C-I) Step2->Step3 Step4 4. Transmetalation Base facilitates boronate transfer to Pd(II) complex Step3->Step4 Step5 5. Reductive Elimination C-C bond formation at 80-100 °C (Accelerated by dppf bite angle) Step4->Step5 Step6 6. IPC & Work-Up LC-MS validation → EtOAc Extraction → Silica Gel Purification Step5->Step6

Workflow and mechanistic logic for the C3-Suzuki coupling of pyrazolo[4,3-b]pyridines.

Standard Operating Procedure (SOP): 1.0 mmol Scale

This protocol is designed as a self-validating system. Adherence to the degassing and In-Process Control (IPC) steps is mandatory to ensure high fidelity and reproducibility.

Materials Required
  • Substrate: 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 259.05 mg)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.2–1.5 equiv)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 636.8 mg)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 36.6 mg)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL)

Step-by-Step Execution
  • Reaction Assembly: To a 20 mL oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, the boronic acid/ester, and K₃PO₄.

  • Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, which will prematurely terminate the catalytic cycle and promote homocoupling of the boronic acid.

  • Solvent Addition & Degassing: Add the 1,4-dioxane and water via syringe. Sparge the biphasic mixture directly with a submerged Argon needle for 10 minutes.

  • Catalyst Introduction: Quickly remove the septum, add the Pd(dppf)Cl₂ powder under a positive stream of Argon, and immediately reseal.

    • Causality: Adding the catalyst after the solvent has been degassed minimizes its exposure to trace localized oxygen dissolved in the liquids.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (≥800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate. React for 8–12 hours.

In-Process Controls (IPC) & Self-Validation

To ensure the protocol is a self-validating system, do not proceed to work-up without confirming conversion via LC-MS.

  • Sampling: After 8 hours of heating, briefly remove the vessel from the heat. Allow the biphasic layers to separate (approx. 1 minute). Withdraw a 10 µL aliquot from the top organic layer using a micro-syringe.

  • Dilution: Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile.

  • Validation Metrics:

    • Starting Material Check: Monitor for the disappearance of the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine peak at m/z [M+H]⁺ = 260.0 .

    • Product Confirmation: Confirm the appearance of the target mass.

    • Troubleshooting: If a significant mass of [M+H]⁺ = 134.1 is observed, protodehalogenation (reduction of the C-I bond) has occurred. This indicates that the transmetalation step is too slow (often due to degraded boronic acid or insufficient water), causing the Pd-intermediate to undergo beta-hydride elimination from the solvent.

Work-Up and Purification
  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black. Rinse the Celite pad with an additional 5 mL of EtOAc.

  • Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C3-functionalized product.

References

  • Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction." Bioorganic Chemistry, 114, 105034.[Link]

  • World Intellectual Property Organization. (2024). "Bicyclic ureas as kinase inhibitors" (Patent No. WO2024191996A1).
  • United States Patent and Trademark Office. (2020). "1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors" (Patent No. US10806718B2).
Application

Application Notes & Protocols: Strategic Functionalization of Pyrazolo[4,3-b]pyridine Cores via Nucleophilic Aromatic Substitution

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Modern Drug Discovery The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential.[1] Its unique electronic architecture and rigid framework have made it a cornerstone in the development of kinase inhibitors, anti-cancer agents, and modulators of various cell signaling pathways.[1][2] Molecules incorporating this core, such as Glumetinib (a c-Met inhibitor), have demonstrated potent and selective biological activity.[1]

The ability to strategically modify this core is paramount for fine-tuning pharmacological properties in drug development. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile method for this purpose.[3] It allows for the direct introduction of a wide array of functional groups, enabling systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the SNAr mechanism on the pyrazolo[4,3-b]pyridine system and delivers robust, field-proven protocols for its application.

Mechanistic Insights: Why SNAr Succeeds on this Heterocycle

The feasibility of SNAr is intrinsically linked to the electronic nature of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, the rate-determining step of which is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

The pyrazolo[4,3-b]pyridine system is inherently electron-deficient, a prerequisite for facile SNAr. This π-deficiency is a result of the cumulative electron-withdrawing effects of the two nitrogen atoms within the fused bicyclic system.[4]

Key Determinants of Reactivity and Regioselectivity:

  • Electronic Activation : The pyridine nitrogen atom strongly withdraws electron density from the ring, particularly from the C5 and C7 positions (analogous to the C4 and C2 positions of a simple pyridine ring).[6][7][8] This polarization creates electrophilic sites that are highly susceptible to nucleophilic attack.

  • Intermediate Stabilization : When a nucleophile attacks at the C5 or C7 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative pyridine nitrogen atom.[7][8] This delocalization provides substantial stabilization, lowering the activation energy for the reaction. Attack at the C6 position does not permit this stabilization, making it significantly less favorable.[6]

  • Leaving Group (LG) : The nature of the leaving group is critical. The reaction rate is dependent on the ability of the leaving group to stabilize a negative charge. For halogens, the typical reactivity order is F > Cl > Br > I.[6][9] The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex, making it an excellent leaving group in SNAr, even though it is a poor leaving group in SN1/SN2 reactions.[9]

  • Nucleophile Strength : A potent nucleophile is required to initiate the attack on the electron-deficient ring. Common nucleophiles include amines, alkoxides, and thiolates.[10]

  • Solvent and Base : Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.[10] A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols) or to act as a scavenger for the acid generated during the reaction (e.g., when using amine nucleophiles).[10]

Caption: SNAr Mechanism on a Pyrazolo[4,3-b]pyridine Core.

Comparative Reaction Conditions

The choice of reaction parameters is dictated by the nucleophile's reactivity and the substrate's activation. The following table summarizes typical starting conditions for various nucleophile classes.

Nucleophile ClassExample NucleophileLeaving Group (LG)Typical BaseSolventTemperature (°C)
N-Nucleophiles Morpholine, AnilineCl, FK₂CO₃, Et₃NDMF, DMSO, ACN25 - 120
O-Nucleophiles Phenol, MethanolCl, FNaH, K₂CO₃, t-BuOKTHF, DMF0 - 100
S-Nucleophiles ThiophenolCl, FNaH, Cs₂CO₃THF, DMF0 - 80

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing SNAr reactions on a halo-substituted pyrazolo[4,3-b]pyridine core.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow prep_reagents 1. Prepare Reagents (Substrate, Nucleophile, Base, Solvent) setup_flask 2. Set up Inert Atmosphere Flask (Flame-dried, N₂ or Ar) prep_reagents->setup_flask add_reagents 3. Add Reagents to Flask (Solvent, Substrate, Base, Nucleophile) setup_flask->add_reagents heat_stir 4. Heat and Stir (Monitor by TLC/LC-MS) add_reagents->heat_stir quench 5. Quench Reaction (e.g., add water) heat_stir->quench extract 6. Extract Product (e.g., EtOAc, DCM) quench->extract purify 7. Purify (Column Chromatography) extract->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Caption: General Experimental Workflow for SNAr Reactions.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the reaction of a 7-chloro-pyrazolo[4,3-b]pyridine with a secondary amine, such as morpholine.

Materials:

  • 7-Chloro-pyrazolo[4,3-b]pyridine derivative (1.0 eq)

  • Secondary amine (e.g., morpholine) (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a round-bottom flask, add the 7-chloro-pyrazolo[4,3-b]pyridine (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the solvent (e.g., DMF) to dissolve/suspend the solids.

  • Add the secondary amine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.[4][11]

Scientific Rationale:

  • Base (K₂CO₃ or Et₃N): Acts as an acid scavenger to neutralize the HCl formed during the substitution, driving the reaction to completion.

  • Solvent (DMF): A polar aprotic solvent is used to ensure solubility of the reactants and to stabilize the charged Meisenheimer intermediate.[6]

  • Excess Nucleophile: A slight excess of the amine ensures the reaction proceeds to completion in a reasonable timeframe.

Protocol 2: Substitution with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol details the reaction with an O-nucleophile, which requires prior deprotonation to form the more potent alkoxide/phenoxide.

Materials:

  • 7-Fluoro-pyrazolo[4,3-b]pyridine derivative (1.0 eq)

  • Alcohol or Phenol (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl), Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried, three-neck round-bottom flask, magnetic stirrer

Procedure:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol or phenol (1.5 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of the 7-fluoro-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.[11]

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[11]

Scientific Rationale:

  • Leaving Group (Fluorine): Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon highly electrophilic.[6][12]

  • Base (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol/phenol, generating the highly nucleophilic alkoxide/phenoxide.[11] Using weaker bases may not result in complete deprotonation and can lead to sluggish or incomplete reactions.

  • Inert Atmosphere: NaH is highly reactive with water and atmospheric moisture. An inert atmosphere is critical for safety and to prevent quenching of the base.

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)

This protocol is similar to the O-arylation, involving the generation of a potent thiolate nucleophile.

Materials:

  • 7-Chloro-pyrazolo[4,3-b]pyridine derivative (1.0 eq)

  • Thiol (e.g., thiophenol) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous DMF

  • Saturated aqueous ammonium chloride (NH₄Cl), Dichloromethane (DCM), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried round-bottom flask, magnetic stirrer

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.[11]

  • Add a solution of the 7-chloro-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.[10]

Scientific Rationale:

  • Thiolate Generation: Thiols are more acidic than alcohols, but generating the thiolate anion significantly increases nucleophilicity. Cs₂CO₃ is a milder base alternative to NaH and is often effective for this transformation.[10]

  • Solvent (DMF): The high polarity of DMF is beneficial for dissolving the thiolate salt and stabilizing the reaction intermediates.[10]

Conclusion

Nucleophilic aromatic substitution is an indispensable tool for the functionalization of the medicinally important pyrazolo[4,3-b]pyridine core. A thorough understanding of the underlying mechanistic principles—including electronic activation, intermediate stabilization, and the roles of the leaving group and nucleophile—is crucial for successful application. The protocols provided herein offer robust and rational starting points for researchers aiming to synthesize novel derivatives for drug discovery and development. By carefully selecting the appropriate reaction conditions, scientists can efficiently generate diverse libraries of compounds, accelerating the journey toward new therapeutic agents.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (researchgate.net). [Link]

  • Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. (znaturforsch.com). [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (ncbi.nlm.nih.gov). [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. (ncbi.nlm.nih.gov). [Link]

  • Synthesis of Heterocycles by Intramolecular Nucleophilic Substitution at an Electron‐Deficient sp2 Nitrogen Atom | Request PDF - ResearchGate. (researchgate.net). [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (pubs.rsc.org). [Link]

  • Pyridines: properties, syntheses & reactivity. (University of Leeds). [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (pubmed.ncbi.nlm.nih.gov). [Link]

  • Nucleophilic Substitution Reactions. (University of Calgary). [Link]

  • Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis - UNC. (University of North Carolina at Chapel Hill). [Link]

  • Asymmetric Nucleophilic Aromatic Substitution Enabled by Hydrogen-Bonding Catalysis - Gabriel Lovinger - Grantome. (grantome.com). [Link]

  • Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines - New Journal of Chemistry (RSC Publishing). (pubs.rsc.org). [Link]

  • Nucleophilic substitution of hydrogen in electron-deficient arenes, a general process of great practical value - PubMed. (pubmed.ncbi.nlm.nih.gov). [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. (ncbi.nlm.nih.gov). [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (pearson.com). [Link]

  • Nucleophilic substitution - Wikipedia. (en.wikipedia.org). [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (sciencedirect.com). [Link]

  • 4.4: Nucleophilic substitution and elimination reactions - Chemistry LibreTexts. (chem.libretexts.org). [Link]

  • DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of. (chem.wisc.edu). [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - MDPI. (mdpi.com). [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion - ACS Publications. (pubs.acs.org). [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (chemistry.stackexchange.com). [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4- b]pyridines via Ring Opening of the Pyrrolinium Ion - PubMed. (pubmed.ncbi.nlm.nih.gov). [Link]

  • (PDF) Synthesis of Functionalized Pyridines by Substitution of Hetarenium-Activated Pentachloropyridine with Bisnucleophiles - Academia.edu. (academia.edu). [Link]

  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (pubs.rsc.org). [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (chemrxiv.org). [Link]

  • SNAr reactions of pi-deficient aromatic rings - YouTube. (youtube.com). [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (pubs.acs.org). [Link]

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  • Synthesis and Biological Evaluation of Certain C-4 Substituted pyrazolo[3,4-b]pyridine Nucleosides - PubMed. (pubmed.ncbi.nlm.nih.gov). [Link]

Sources

Method

Application Note: Late-Stage C-H Functionalization of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale The 1-methyl-1H-pyrazolo[4,3-b]pyridine core (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

The 1-methyl-1H-pyrazolo[4,3-b]pyridine core (also known as 1-methyl-4-azaindazole) has emerged as a highly privileged heterocyclic scaffold in modern drug discovery. Recent high-profile applications have utilized this specific architecture to design novel small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint interaction, achieving nanomolar potency (e.g., IC50 values as low as 9.6 nM)[1]. It is also a critical structural motif in the development of phosphodiesterase (PDE) inhibitors[2].

Historically, accessing densely functionalized derivatives of this scaffold required lengthy, de novo multi-step cyclization sequences. However, transition-metal-catalyzed C-H activation has revolutionized this process, enabling atom-economical, late-stage functionalization (LSF)[3]. By utilizing direct C-H arylation, medicinal chemists can rapidly generate diverse analog libraries from a single, advanced intermediate, significantly accelerating Structure-Activity Relationship (SAR) campaigns[4].

Mechanistic Insights: Overcoming Regiochemical Challenges

As a Senior Application Scientist, it is critical to understand the inherent electronic disparities within the 1-methyl-1H-pyrazolo[4,3-b]pyridine system to rationally design your C-H activation conditions. The molecule presents a distinct regiochemical challenge: an electron-rich pyrazole ring fused to an electron-deficient pyridine ring.

  • The Role of the N1-Methyl Group: The presence of the N1-methyl group is not merely structural; it is a critical experimental parameter. It blocks unwanted N-arylation (a common side reaction in free NH-pyrazoles) and locks the molecule into a single tautomeric form, which directs the regiochemistry and simplifies downstream NMR characterization[3].

  • C3-Functionalization (Direct Pathway): The C3 position on the pyrazole ring is the most nucleophilic site. Under aqueous or polar conditions with Pd(II) catalysts, direct C3-arylation proceeds smoothly via a Concerted Metalation-Deprotonation (CMD) pathway[3]. Water is often employed as a co-solvent to enhance the hydrophobic effect, driving the organic substrates together and lowering the transition state energy for the CMD process.

  • C5/C7-Functionalization (Directed Pathway): The pyridine ring naturally resists direct electrophilic palladation due to its electron deficiency. To overcome this, the pyridine nitrogen is oxidized to an N-oxide. This modification serves a dual, causal purpose: it enriches the electron density of the pyridine ring and acts as a bidentate directing group, coordinating the Palladium center to force regioselective C-H activation at the adjacent C5 or C7 positions[3].

C-H Activation Workflow

The following diagram illustrates the strategic decision tree for functionalizing the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold based on the desired regiochemical outcome.

CH_Activation_Workflow Substrate 1-Methyl-1H-pyrazolo[4,3-b]pyridine (Starting Material) Condition_C3 Pd(OAc)2, Ligand, Base H2O/Solvent Blend Substrate->Condition_C3 Direct C-H Activation Condition_C57 1. mCPBA (N-Oxidation) 2. Pd(OAc)2, Ag2CO3, PivOH Substrate->Condition_C57 Oxidation Step Product_C3 C3-Arylated Derivative (e.g., PD-1/PD-L1 Inhibitors) Condition_C3->Product_C3 CMD Pathway Intermediate_NOxide Pyridine N-Oxide Intermediate (Directing Group) Condition_C57->Intermediate_NOxide Product_C57 C5/C7-Arylated Derivative (e.g., Kinase Inhibitors) Intermediate_NOxide->Product_C57 Directed C-H Activation

Divergent C-H activation pathways for regioselective functionalization of pyrazolo[4,3-b]pyridines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Palladium-Catalyzed Direct C3-Arylation (Aqueous Media)

This protocol leverages the inherent nucleophilicity of the C3 position. The use of an aqueous solvent system is a deliberate choice to exploit the hydrophobic effect, which accelerates the bimolecular coupling step[3].

Reagents & Materials:

  • 1-Methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Aryl iodide or bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) or specialized biaryl phosphine ligand (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: DMF/H₂O (9:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 1-methyl-1H-pyrazolo[4,3-b]pyridine, the aryl halide, Pd(OAc)₂, ligand, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Syringe in the degassed DMF/H₂O mixture. The addition of water is critical; omitting it will result in a >50% drop in yield due to the loss of the hydrophobic packing effect.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Run a crude ¹H-NMR. The disappearance of the distinct C3-proton singlet (typically around δ 8.0–8.2 ppm) confirms successful C3-functionalization.

Protocol B: N-Oxide Directed C5/C7-Arylation

This protocol bypasses the electron deficiency of the pyridine ring. Pivalic acid (PivOH) is added as a crucial proton shuttle, significantly lowering the activation energy of the C-H bond cleavage step in the CMD mechanism compared to using carbonate alone[3].

Reagents & Materials:

  • 1-Methyl-1H-pyrazolo[4,3-b]pyridine N-oxide (1.0 equiv, 0.5 mmol) (Prepared via standard mCPBA oxidation)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Toluene (0.15 M)

Step-by-Step Methodology:

  • Preparation: In a sealed pressure vial, combine the N-oxide substrate, aryl bromide, Pd(OAc)₂, Ag₂CO₃, and PivOH. Note: Ag₂CO₃ serves a dual purpose as both the terminal oxidant and a halide scavenger to regenerate the active Pd(II) species.

  • Reaction: Suspend the mixture in anhydrous toluene. Purge with Argon for 5 minutes, seal, and heat to 110 °C for 24 hours.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove silver salts, and wash the pad thoroughly with dichloromethane (DCM). Concentrate the filtrate in vacuo.

  • Reduction (Optional but recommended): To obtain the free pyridine, dissolve the crude N-oxide product in DCM and treat with PCl₃ (2.0 equiv) at room temperature for 2 hours. Quench carefully with saturated aqueous NaHCO₃.

  • Self-Validation Checkpoint: Utilize 2D-NOESY NMR. A strong Nuclear Overhauser Effect (NOE) cross-peak between the N1-methyl protons (δ ~4.1 ppm) and the newly introduced aryl group confirms C7-arylation. The absence of this NOE, coupled with the disappearance of the C5 proton, confirms C5-arylation.

Quantitative Data & Reaction Parameter Summary

The following table synthesizes expected quantitative outcomes based on established literature parameters for these LSF techniques[3].

Target SiteCatalyst SystemKey Additives / SolventsMechanistic DriverExpected Yield RangeRegioselectivity
C3 Pd(OAc)₂ / PPh₃K₂CO₃, DMF/H₂OHydrophobic effect, CMD65% – 88%>95% (C3 over C5/C7)
C5 Pd(OAc)₂ (No Ligand)Ag₂CO₃, PivOH, TolueneN-Oxide Directing Group50% – 75%~4:1 (C5 over C7)
C7 Pd(OAc)₂ / PhenanthrolineAg₂CO₃, PivOH, TolueneN-Oxide + Steric Control45% – 70%~5:1 (C7 over C5)

Note: Yields and regioselectivity are highly dependent on the electronic nature of the aryl halide coupling partner. Electron-deficient aryl halides generally require longer reaction times in the C3-arylation protocol.

References

  • Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. Source: researchgate.net.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Source: nih.gov.
  • 3-(1-Methyl-1H-pyrazol-3-yl)pyridin-2-amine. Source: benchchem.com.
  • Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Source: frontiersin.org.
  • Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors. Source: google.com.

Sources

Application

Application Note: 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine as a Core Intermediate in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound: 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1354954-40-7 | MW: 259.05) Executive Summary The development of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound: 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1354954-40-7 | MW: 259.05)

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires privileged scaffolds that can reliably anchor into the kinase hinge region while offering vectors for late-stage diversification. 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine has emerged as a highly versatile intermediate[1]. Acting as a bioisostere for purines, indazoles, and azaindoles, this bicyclic heteroaryl system provides an optimal balance of physicochemical properties and synthetic tractability, making it a cornerstone for targeting kinases such as ALK2 and TGF-βR1[2].

Mechanistic Grounding: The Pyrazolo[4,3-b]pyridine Pharmacophore

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over alternatives like unsubstituted pyrazoles or bromo-derivatives. The structural logic is defined by three causal pillars:

  • Hinge Binding & Orientation: The core nitrogen atoms (specifically N4 and N2) are geometrically positioned to act as a bidentate hydrogen bond acceptor/donor network within the highly conserved kinase hinge region. This anchoring mimics the natural binding of adenine[1].

  • Causality of the 1-Methyl Group (The Solvent Vector): Unsubstituted pyrazoles suffer from annular tautomerism (N1 ⇌ N2), which complicates NMR characterization, dilutes structure-activity relationships (SAR), and leads to ambiguous binding poses in the active site. Alkylation at N1 definitively locks the tautomeric state. Furthermore, the 1-methyl vector typically projects outward into the solvent-exposed channel, lowering the topological polar surface area (TPSA) and improving the molecule's aqueous solubility and membrane permeability[2].

  • Causality of the 3-Iodo Handle (The Specificity Vector): The C3 position directly vectors into the kinase specificity pocket, often adjacent to the critical gatekeeper residue. Iodine is highly polarizable and features a weaker C–X bond compared to its bromo or chloro analogs. This facilitates rapid oxidative addition by palladium(0) species, enabling late-stage diversification under mild conditions that tolerate sensitive functional groups.

Pharmacophore Visualization

Pharmacophore A 1-Methyl Group (Solvent Vector) D Solvent Exposed Channel (Improves PK) A->D Projects into B Pyrazolo[4,3-b]pyridine Core (Hinge Binder) B->A Substituent C 3-Iodo Handle (Cross-Coupling Site) B->C Substituent E Kinase Hinge Region (Hydrogen Bonding) B->E Binds via N-atoms F Specificity Pocket (Gatekeeper Interactions) C->F Targets

Caption: Pharmacophore mapping of the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold in kinase domains.

Synthetic Workflows & Experimental Protocols

The primary utility of this intermediate lies in its divergent cross-coupling potential. The workflow below outlines the generation of a targeted inhibitor library.

Workflow Start 3-Iodo-1-methyl-1H- pyrazolo[4,3-b]pyridine Suz Suzuki-Miyaura Coupling Pd(dppf)Cl2, Base, Aryl-B(OH)2 Start->Suz Son Sonogashira Coupling Pd(PPh3)4, CuI, Alkyne Start->Son Prod1 3-Aryl Substituted Kinase Inhibitor Suz->Prod1 Prod2 3-Alkynyl Substituted Kinase Inhibitor Son->Prod2 Eval In Vitro Kinase Assay (e.g., ALK2, TGF-βR1) Prod1->Eval Prod2->Eval

Caption: Divergent synthetic workflow for generating kinase inhibitor libraries via cross-coupling.

Protocol 1: C3-Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl/heteroaryl groups to probe the kinase specificity pocket.

Rationale for Conditions: The use of Pd(dppf)Cl₂ is deliberate; its large bite angle facilitates reductive elimination, which is often the rate-limiting step when coupling sterically demanding ortho-substituted aryl boronic acids to the C3 position of the pyrazole core. A biphasic 1,4-dioxane/water system ensures that both the lipophilic heteroaryl iodide and the inorganic base (K₂CO₃) remain in solution, while water accelerates the transmetalation step.

Step-by-Step Procedure:

  • To an oven-dried 20 mL reaction vial, add 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (3.0 equiv, 1.5 mmol).

  • Suspend the mixture in a 4:1 ratio of 1,4-dioxane to deionized water (5.0 mL total volume).

  • Sparge the suspension with Argon gas for 10 minutes to remove dissolved oxygen.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Seal the vial and heat to 90 °C in an oil bath for 4–6 hours.

  • Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 260.0[M+H]⁺ and the emergence of the product mass confirms complete conversion. If the intermediate boronate complex stalls, a characteristic mass of [M+B(OH)₂]⁺ may be observed, indicating insufficient base or water. In such cases, sparging the mixture with argon and adding an additional 0.5 equivalents of K₂CO₃ will drive the reaction to completion.

Protocol 2: C3-Sonogashira Cross-Coupling

Objective: Introduce rigid alkyne linkers to extend the pharmacophore deeper into the hydrophobic pocket.

Rationale for Conditions: Copper(I) iodide acts as a co-catalyst to form a highly reactive copper acetylide intermediate, which undergoes transmetalation with the Pd(II) complex faster than the terminal alkyne alone. Triethylamine (TEA) serves a dual role as both the solvent and the base required to deprotonate the terminal alkyne.

Step-by-Step Procedure:

  • In a Schlenk flask, combine 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).

  • Add anhydrous Triethylamine (5.0 mL) and the terminal alkyne (1.5 equiv, 0.75 mmol).

  • Perform three freeze-pump-thaw cycles to rigorously degas the mixture.

  • Stir the reaction at 70 °C under an Argon atmosphere for 6–12 hours.

  • Filter the crude mixture through a pad of Celite to remove copper salts, washing with CH₂Cl₂ (20 mL).

  • Concentrate the filtrate and purify via reverse-phase preparative HPLC.

Self-Validating Checkpoint: The presence of oxygen will induce Glaser coupling (homocoupling of the alkyne). This failure mode is visually indicated by the reaction mixture turning deep blue/green (due to Cu(II) formation) and the appearance of a [2M-2H] mass in LC-MS. A successful reaction will remain a pale yellow/brown suspension.

Quantitative Data Summary

The table below summarizes representative cross-coupling metrics using the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, demonstrating its robust reactivity profile across various coupling partners.

Table 1: Representative Cross-Coupling Scope and Reaction Metrics

Coupling PartnerReaction TypeCatalyst SystemTemp / TimeYield (%)LC-MS [M+H]⁺
Phenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃90 °C / 4h85%210.1
4-Fluorophenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃90 °C / 5h82%228.1
3-Pyridylboronic acidSuzuki-MiyauraPd(PPh₃)₄ / Na₂CO₃100 °C / 8h76%211.1
PhenylacetyleneSonogashiraPd(PPh₃)₄ / CuI70 °C / 6h89%234.1
CyclopropylacetyleneSonogashiraPd(PPh₃)₄ / CuI70 °C / 12h71%198.1

Note: Starting material mass is m/z 260.0[M+H]⁺. Yields represent isolated yields after chromatographic purification.

References

  • Nguyen, M. H., et al. "Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2." ACS Medicinal Chemistry Letters, 13(7), 1159-1164 (2022). URL:[Link]

  • Babiker, N. A., et al. "Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR)." Pharmaceuticals, 18(5), 716 (2025). URL:[Link]

Sources

Method

Application and Protocol for the Scalable Preparation of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Introduction: The Significance of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have shown potential as inhibitors for a range of therapeutic targets, including kinases and have been investigated in the context of cancer immunotherapy as PD-1/PD-L1 interaction inhibitors.[3] The title compound, 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, is a key intermediate in the synthesis of these complex pharmaceutical agents. The presence of the iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space and the optimization of pharmacological properties.

This document provides a detailed, scalable, and robust protocol for the preparation of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, designed for researchers and professionals in pharmaceutical and chemical research. The presented methodology is grounded in established chemical principles and supported by literature precedents for related heterocyclic systems.

Strategic Approach to Synthesis

The synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine can be logically approached in a two-step sequence starting from a suitable precursor. This strategy is designed for scalability and efficiency, minimizing purification steps and utilizing commercially available or readily accessible starting materials.

G cluster_0 Synthetic Strategy Start Commercially Available Starting Materials Step1 Synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Start->Step1 Cyclization Step2 Diazotization and Iodination (Sandmeyer-type Reaction) Step1->Step2 Functional Group Transformation Product 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Step2->Product

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

The initial step involves the construction of the methylated pyrazolo[4,3-b]pyridine core with an amine functionality at the 3-position. This amino group will serve as the precursor for the introduction of iodine in the subsequent step. While various methods exist for the synthesis of the pyrazolo[4,3-b]pyridine core, a common and effective approach involves the cyclization of a functionalized pyridine precursor.[1][2]

Protocol: Synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
2-Chloro-3-cyanopyridine6602-54-6138.55Major Chemical Supplier
Methylhydrazine60-34-446.07Major Chemical Supplier
Ethanol, 200 proof64-17-546.07Major Chemical Supplier
Sodium Ethoxide141-52-668.05Major Chemical Supplier
Hydrochloric Acid (concentrated)7647-01-036.46Major Chemical Supplier
Sodium Bicarbonate144-55-884.01Major Chemical Supplier
Ethyl Acetate141-78-688.11Major Chemical Supplier
Anhydrous Sodium Sulfate7757-82-6142.04Major Chemical Supplier

Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-3-cyanopyridine (50.0 g, 0.361 mol) and ethanol (500 mL).

  • Addition of Methylhydrazine: While stirring at room temperature, slowly add methylhydrazine (20.0 g, 0.434 mol, 1.2 equivalents) to the solution.

  • Cyclization: To the resulting mixture, add sodium ethoxide (31.9 g, 0.469 mol, 1.3 equivalents) portion-wise. An exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extraction: To the residue, add water (500 mL) and extract with ethyl acetate (3 x 300 mL).

  • Washing: Combine the organic layers and wash with brine (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine as a solid.

Expected Yield: 70-85%

Part 2: Sandmeyer-type Iodination of 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[4][5][6] This transformation is particularly useful for introducing iodine, which might be challenging to achieve through direct electrophilic iodination with the desired regioselectivity.

Protocol: Synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine(From Part 1)148.17N/A
Hydrochloric Acid (concentrated)7647-01-036.46Major Chemical Supplier
Sodium Nitrite7632-00-069.00Major Chemical Supplier
Potassium Iodide7681-11-0166.00Major Chemical Supplier
Dichloromethane75-09-284.93Major Chemical Supplier
Sodium Thiosulfate7772-98-7158.11Major Chemical Supplier
Anhydrous Magnesium Sulfate7487-88-9120.37Major Chemical Supplier

Procedure:

  • Diazotization: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (20.0 g, 0.135 mol) in a mixture of water (200 mL) and concentrated hydrochloric acid (50 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (10.2 g, 0.148 mol, 1.1 equivalents) in water (50 mL) dropwise, maintaining the internal temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination: In a separate 2 L beaker, dissolve potassium iodide (44.8 g, 0.270 mol, 2.0 equivalents) in water (200 mL) and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Warming and Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

  • Work-up: Extract the reaction mixture with dichloromethane (3 x 200 mL).

  • Washing: Combine the organic layers and wash sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 150 mL) to remove any residual iodine, followed by water (150 mL) and brine (150 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. Recrystallization from a suitable solvent such as ethanol or isopropanol can also be employed for further purification.

Expected Yield: 60-75%

G cluster_1 Detailed Workflow Start 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Iodination Iodination (KI, 0 °C to RT) Diazotization->Iodination Workup Aqueous Workup & Extraction Iodination->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Purification->Product

Caption: Step-by-step workflow for the iodination reaction.

Analytical Characterization

To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (C₇H₆IN₃)
¹H NMR (400 MHz, CDCl₃)Signals corresponding to the methyl group and the aromatic protons on the pyridine and pyrazole rings. The chemical shifts will be influenced by the iodine substituent.
¹³C NMR (100 MHz, CDCl₃)Signals for all 7 carbon atoms. The carbon bearing the iodine will be significantly shifted.
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z 259.97. The isotopic pattern for iodine should be observed.
HPLC A single major peak indicating high purity (>95%).
Melting Point A sharp melting point range.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Cyclization) Incomplete reaction.Increase reflux time and monitor by TLC/HPLC. Ensure the sodium ethoxide is of good quality and anhydrous.
Product loss during work-up.Ensure complete extraction by performing multiple extractions. Adjust the pH of the aqueous layer if the product has basic properties.
Low yield in Step 2 (Iodination) Decomposition of the diazonium salt.Maintain the temperature strictly below 5 °C during diazotization and addition. Use freshly prepared sodium nitrite solution.
Incomplete reaction.Ensure sufficient equivalents of potassium iodide are used. Allow the reaction to stir for an adequate time at room temperature.
Purification Challenges Product is a stubborn oil or difficult to crystallize.If column chromatography is challenging, consider using a different stationary phase (e.g., alumina) or a different solvent system. For crystallization, try a variety of solvents and solvent mixtures. Seeding with a small crystal can induce crystallization.[7][8]
Tarry byproducts.This can result from diazonium salt decomposition. Ensure slow and controlled addition to the iodide solution. The use of a copper catalyst (CuI) can sometimes improve the yield and reduce byproducts in Sandmeyer reactions.[9]

Safety Considerations

  • Methylhydrazine: is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Nitrite: is an oxidizing agent and is toxic if ingested.

  • Diazonium Salts: can be explosive when isolated and dry. The protocols described herein are for in-situ use of the diazonium salt solution and do not involve its isolation. Always keep the diazonium salt solution cold.

  • Concentrated Acids: are corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocols detailed in this application note provide a robust and scalable pathway for the synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a valuable building block in pharmaceutical research. By following these procedures and adhering to the safety precautions, researchers can confidently produce this key intermediate in sufficient quantities for their drug discovery programs. The strategic two-step approach, culminating in a Sandmeyer-type iodination, offers a reliable and efficient route to this important molecule.

References

  • Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Krasnokutskaya, E. A., Semenischeva, N. I., & Filimonov, V. D. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1435. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Reddit. (2017). What are some practical ways to purify complex compounds other than column chromatography? [Link]

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. [Link]

Sources

Application

Buchwald-Hartwig amination protocols for 3-iodo pyrazolopyridine derivatives

Advanced Application Note: Buchwald-Hartwig Amination of 3-Iodo Pyrazolopyridine Derivatives Introduction & Strategic Rationale Pyrazolopyridine derivatives, particularly 1H-pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Buchwald-Hartwig Amination of 3-Iodo Pyrazolopyridine Derivatives

Introduction & Strategic Rationale

Pyrazolopyridine derivatives, particularly 1H-pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyridines, are privileged heterocyclic scaffolds in modern drug discovery. They are frequently utilized as core pharmacophores in the development of potent kinase inhibitors, including modulators of Hematopoietic Progenitor Kinase 1 (HPK1) for cancer immunotherapy[1],[2].

During late-stage functionalization, the 3-iodo substituent serves as an ideal, highly reactive electrophilic handle for cross-coupling reactions[3]. While Suzuki-Miyaura and Sonogashira couplings are standard, the construction of C–N bonds at the C3 position via the Buchwald-Hartwig amination is notoriously challenging. The presence of multiple Lewis basic nitrogen atoms within the pyrazolopyridine core can lead to competitive coordination with the palladium catalyst, resulting in catalyst poisoning and premature termination of the catalytic cycle[4],[5]. This application note details a highly optimized, self-validating protocol designed to overcome these mechanistic hurdles.

Mechanistic Insights & Causality

The success of a Buchwald-Hartwig amination on a 3-iodo pyrazolopyridine relies entirely on the kinetic race between productive reductive elimination and non-productive catalyst deactivation.

  • The Role of the 3-Iodo Electrophile: The C-I bond at the C3 position is highly polarized and relatively weak, facilitating rapid oxidative addition by the active Pd(0) species. However, if the subsequent steps are sluggish, the resulting Pd(II)-aryl intermediate is vulnerable to protodehalogenation.

  • Ligand Causality: Simple monodentate phosphines (e.g., PPh₃) fail because they do not provide sufficient steric bulk to prevent the pyrazolopyridine nitrogens from displacing the ligand and sequestering the palladium. Bidentate ligands with large bite angles (e.g., Xantphos, rac-BINAP) enforce a cis-geometry of the amine and aryl groups on the Pd(II) center, drastically accelerating the rate of reductive elimination[6]. For sterically hindered primary amines, dialkylbiaryl phosphines (e.g., BrettPhos) are required to prevent bis-arylation and facilitate the coupling.

  • Base and Solvent Dynamics: Strong bases like NaOtBu can inadvertently cleave sensitive protecting groups (e.g., SEM or THP at the N1 position) or promote hydrodehalogenation[6]. Utilizing a milder base such as Cs₂CO₃ in a coordinating solvent like 1,4-Dioxane strikes the optimal balance between amine deprotonation and functional group tolerance.

CatalyticCycle Pd0 Active Pd(0)L_n Complex OxAdd Oxidative Addition (3-Iodo-Pyrazolopyridine) Pd0->OxAdd C-I Cleavage AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Halide Scavenging RedElim->Pd0 Catalyst Regeneration Product 3-Amino Pyrazolopyridine Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination on 3-iodo pyrazolopyridines.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and yield, derived from optimization campaigns on 3-iodo-1-(SEM)-1H-pyrazolo[3,4-b]pyridine.

EntryPre-Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)Primary Byproduct / Observation
1Pd(OAc)₂ (5%)PPh₃ (10%)K₂CO₃ (2.0)Toluene100<5%Catalyst poisoning (Pd black)
2Pd₂(dba)₃ (2%)rac-BINAP (4%)NaOtBu (1.4)Toluene10042%Protodehalogenation / SEM cleavage
3Pd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃ (2.0)1,4-Dioxane10084%Clean conversion
4BrettPhos Pd G3 (2%)BrettPhos (2%)LiHMDS (2.5)THF6591%Highly efficient for primary amines

Experimental Methodology

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Catalysis (100°C, Dioxane) Prep->Reaction Workup 3. Aqueous Workup Reaction->Workup Purification 4. Silica Gel Chromatography Workup->Purification Analysis 5. LC-MS/NMR Validation Purification->Analysis

Five-step experimental workflow for the Buchwald-Hartwig amination protocol.

Step-by-Step Protocol (C3-Amination)

Note: This protocol assumes the N1 position of the pyrazolopyridine is protected (e.g., with a SEM or THP group) to prevent competitive N-arylation.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-(SEM)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.0 mol%), Xantphos (4.0 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times).

  • Solvent Addition & Degassing: Add anhydrous, degassed 1,4-Dioxane to achieve a substrate concentration of 0.1 M. Perform three freeze-pump-thaw cycles to strictly exclude dissolved oxygen, which rapidly oxidizes phosphine ligands and halts the catalytic cycle.

  • Catalytic Execution: Replace the septum with a Teflon screw cap under an Argon stream. Submerge the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Workup & Purification: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, the protocol is designed to provide immediate feedback through visual and analytical cues:

  • Visual Validation (Catalyst Health): Upon reaching 100 °C, the reaction should transition from a dark purple/red suspension (characteristic of Pd₂(dba)₃) to a clear yellow or orange homogeneous solution (the active Pd(0)Lₙ species). If a heavy black precipitate forms within the first 30 minutes, Pd black has precipitated, indicating catalyst death[6]. Correction: Ensure stricter anaerobic conditions or switch to a pre-catalyst like BrettPhos Pd G3.

  • Analytical Validation (LC-MS Monitoring): Sample the reaction at 2 hours.

    • Success: Appearance of the [M+H]⁺ peak of the desired aminated product.

    • Failure Mode: Appearance of an[M-126+H]⁺ peak. This mass corresponds to the loss of iodine without amine incorporation (protodehalogenation). Mechanistically, this proves oxidative addition was successful, but reductive elimination was too slow[6]. Correction: The amine is likely too sterically hindered for Xantphos; switch to BrettPhos.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Welcome to the technical support guide for the synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This critical building block is a key intermediate in the development of novel therapeutics, including small-molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This critical building block is a key intermediate in the development of novel therapeutics, including small-molecule inhibitors targeting the PD-1/PD-L1 interaction.[1] Achieving a high yield of this compound is paramount for the efficiency of subsequent discovery and development efforts.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to address common challenges encountered during the iodination of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core. We will delve into the causality behind experimental choices, providing you with the scientific rationale needed to optimize your reaction conditions effectively.

Core Synthesis Overview: Electrophilic Iodination

The introduction of an iodine atom onto the C3 position of the pyrazolo[4,3-b]pyridine scaffold is typically achieved via an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich, making it susceptible to attack by an electrophilic iodine species (I⁺). The efficiency and selectivity of this reaction are highly dependent on the choice of iodinating agent, solvent, temperature, and the presence of any activators or bases.

Troubleshooting Guide & FAQs

Question 1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent issue that can often be traced back to a few key areas. Before making significant changes to the protocol, it's essential to systematically evaluate the fundamentals of your experimental setup.

Answer: A low yield can stem from incomplete conversion of the starting material, degradation of the product, or the formation of difficult-to-separate side products. Here is a logical workflow to diagnose the issue:

Start Low Yield Observed TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->TLC Decision What does the analysis show? TLC->Decision Incomplete Significant Starting Material Remains Decision->Incomplete Incomplete Conversion Side_Products Multiple Unidentified Spots/Peaks Decision->Side_Products Side Products Clean_Low Clean Conversion but Low Isolated Yield Decision->Clean_Low Low Isolated Yield Action_Incomplete Focus on Reaction Conditions: - Increase temperature - Extend reaction time - Increase reagent stoichiometry - Check reagent activity Incomplete->Action_Incomplete Action_Side_Products Focus on Selectivity: - Use a milder iodinating agent (e.g., NIS) - Lower reaction temperature - Screen different solvents - Investigate potential side reactions Side_Products->Action_Side_Products Action_Clean_Low Focus on Workup & Purification: - Optimize extraction pH - Screen chromatography conditions - Check for product loss during solvent removal - Confirm product stability Clean_Low->Action_Clean_Low

Caption: Troubleshooting workflow for low yield diagnosis.

Key Areas for Investigation:

  • Purity of Starting Material: The purity of your 1-methyl-1H-pyrazolo[4,3-b]pyridine is critical. Impurities can consume the iodinating reagent or interfere with the reaction mechanism.

    • Recommendation: Verify the purity of your starting material by NMR and/or LC-MS. If necessary, purify it by column chromatography or recrystallization before proceeding.[2]

  • Reagent Stoichiometry and Activity: The amount and quality of your iodinating agent are crucial.

    • Recommendation: Ensure accurate stoichiometry. For reagents like N-Iodosuccinimide (NIS), which can degrade over time, use a fresh bottle or test its activity on a known, reliable substrate. NIS is often preferred as it operates under mild conditions, reducing side reactions and improving yields.

  • Reaction Conditions: Temperature and solvent play a significant role in both reaction rate and selectivity.

    • Recommendation: If conversion is low, consider a stepwise increase in temperature. However, be aware that higher temperatures can also promote side reactions. A solvent screen is also advisable; solvents like DMF, acetonitrile, and DCM are commonly used for iodinations.[3]

Question 2: The iodination is not selective, and I'm forming multiple isomers. How can I improve regioselectivity for the C3 position?

The formation of regioisomers is a known challenge in the halogenation of heterocyclic systems.[2] While the C3 position of the pyrazolo[4,3-b]pyridine is electronically favored for electrophilic attack, kinetic and thermodynamic factors can lead to substitution at other positions.

Answer: Achieving high regioselectivity is a matter of controlling the reactivity of the electrophilic iodine species.

  • Choice of Iodinating Agent: Aggressive iodinating agents can be less selective.

    • Mechanism Insight: Reagents like molecular iodine (I₂) activated by a strong oxidizing agent or ICl can generate highly reactive electrophiles, leading to over-iodination or substitution at less-favored positions.[4][5]

    • Recommendation: Switch to a milder, more selective reagent. N-Iodosuccinimide (NIS) is an excellent choice as it provides a controlled release of the electrophilic iodine species, enhancing regioselectivity.

  • Role of an Acid Co-reagent: The presence of a proton source can be beneficial.

    • Mechanism Insight: In reactions using NIS, a catalytic amount of an acid (e.g., trifluoroacetic acid, H₂SO₄) can protonate the succinimide nitrogen, further activating the I-N bond and generating a more potent, yet still selective, electrophile.[4]

    • Recommendation: Introduce a catalytic amount of a strong acid to your NIS reaction. This can often accelerate the desired C3 iodination while suppressing side reactions.

Table 1: Comparison of Common Iodinating Agents for Heterocycles

Reagent SystemTypical ConditionsAdvantagesDisadvantages
I₂ / KOH DMF, Room Temp[3]Inexpensive, readily availableCan be slow, basic conditions may not be suitable for all substrates
ICl / Li₂CO₃ DCM, Room Temp[5]Highly reactive, fast conversion[5]Can be unselective, requires a base to neutralize HCl byproduct[5]
NIS / Acid Acetonitrile or DCM, Room Temp[4]Mild, highly selective, good functional group toleranceMore expensive than I₂
I₂ / CAN Acetonitrile, Reflux[6]Effective for electron-deficient systems, good yields[6]Requires elevated temperatures, CAN is a strong oxidant
Question 3: My reaction appears complete by TLC, but I struggle with purification. What is the best method to isolate the product?

Purification can be challenging due to the similar polarities of the product and potential byproducts, such as the unreacted starting material or over-iodinated species.

Answer: A systematic approach to purification is required.

  • Aqueous Workup: Before chromatography, a thorough workup is essential.

    • Recommendation: After the reaction is complete, quench any remaining iodinating agent with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This will convert excess I₂ or NIS into iodide salts, which are easily removed in the aqueous phase. Wash the organic layer with brine to remove residual DMF or other water-soluble impurities.[3]

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: The key is to find an eluent system with sufficient resolving power. A gradient elution is highly recommended. Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The product, being more polar than the starting material due to the iodine atom, should elute later. Monitor fractions carefully by TLC.

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be a highly effective final purification step.

    • Recommendation: A common and effective method involves dissolving the solid in a hot solvent like dichloromethane (CH₂Cl₂) and then slowly adding a non-solvent like hexane until turbidity is observed. Allowing this solution to cool slowly will often yield pure crystals of the product.[3]

Optimized Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is recommended as a starting point for achieving high yield and selectivity, based on the established benefits of NIS for the iodination of heterocyclic systems.

cluster_prep 1. Reaction Setup cluster_reaction 2. Reagent Addition cluster_monitor 3. Monitoring cluster_workup 4. Workup & Purification Start_Mat Dissolve 1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in anhydrous Acetonitrile. Cool Cool the solution to 0 °C in an ice bath. Start_Mat->Cool Add_NIS Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise. Cool->Add_NIS Stir Stir at 0 °C for 30 min, then allow to warm to room temperature. Add_NIS->Stir TLC_Mon Monitor reaction progress by TLC (e.g., 7:3 Hexane:EtOAc) until starting material is consumed (2-4 h). Stir->TLC_Mon Quench Quench with aq. Na₂S₂O₃ solution. TLC_Mon->Quench Extract Extract with Ethyl Acetate (3x). Quench->Extract Wash Wash combined organic layers with brine. Extract->Wash Dry Dry over Na₂SO₄, filter, and concentrate. Wash->Dry Purify Purify by silica gel chromatography. Dry->Purify Final Obtain 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. Purify->Final

Caption: Recommended experimental workflow for C3 iodination.

References
  • Ye, W., et al. (2009). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, E65(7), o1650. Available at: [Link]

  • Specialty Chemicals. (2025). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Available at: [Link]

  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Optimization studies on N 1 -arylation of 1H-pyrazolo[3,4-b]pyridin-3- amine. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridine. Available at: [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2209. Available at: [Link]

  • ResearchGate. (2025). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14, 6330-6333. Available at: [Link]

  • INIS-IAEA. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk. Available at: [Link]

  • PubChem. (n.d.). 3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Metal-free, iodine-mediated multicomponent synthesis of bis-pyrazolo-pyridine derivatives. Chemical Communications. Available at: [Link]

  • Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Available at: [Link]

  • Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73, 6666-6670. Available at: [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Pyrazolopyridines in Organic Synthesis

Introduction Pyrazolopyridines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with significant applications in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazolopyridines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with significant applications in medicinal chemistry and materials science.[1] Their unique electronic and structural features make them privileged scaffolds in drug discovery. However, researchers frequently encounter a significant hurdle during their synthesis, purification, and formulation: poor solubility.[2][3]

The often planar and rigid structure of the pyrazolopyridine core, combined with strong intermolecular forces like hydrogen bonding and π-π stacking, can lead to high crystal lattice energy.[2][4] This makes it difficult for solvent molecules to break apart the crystal structure and solvate the individual molecules, resulting in low solubility in many common organic solvents and aqueous media. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome these solubility challenges, empowering researchers to streamline their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrazolopyridine derivative crashing out of the reaction mixture?

A1: Precipitation during a reaction is a classic sign that the product's concentration has exceeded its solubility limit in the chosen solvent system. Several factors can contribute to this:

  • Structural Features: The inherent planarity and potential for strong intermolecular hydrogen bonding in the pyrazolopyridine scaffold can lead to high crystal lattice energy, making it poorly soluble.[2][4] The nature of the substituents on the ring system also plays a critical role; lipophilic groups tend to decrease solubility in polar solvents.[5]

  • Solvent Choice: The reaction solvent may not be optimal for the product. A solvent that is suitable for the starting materials may not be a good solvent for the more complex product molecule.

  • Concentration: As the reaction progresses, the concentration of the product increases. If it reaches its saturation point, it will begin to precipitate.[5]

  • Temperature: If the reaction is run at an elevated temperature to facilitate dissolution of starting materials, the product may precipitate upon cooling.[2][5]

Q2: I'm struggling to purify my pyrazolopyridine using recrystallization because it's poorly soluble in everything I try. What should I do?

A2: Recrystallization is particularly challenging for poorly soluble compounds. Here are some alternative strategies:

  • Solvent Mixtures (Binary System): This is a powerful technique. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it has some solubility, e.g., DMF, DMSO, or hot ethanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., water, hexanes) dropwise until you observe persistent turbidity. Allowing this mixture to cool slowly can promote the formation of high-quality crystals.[5]

  • Hot Filtration: If your compound is sparingly soluble even when hot, you can use hot filtration to remove insoluble impurities. This involves dissolving the compound in a minimal amount of boiling solvent and quickly filtering it through a heated funnel.[5]

  • Alternative Purification Methods: If recrystallization is not feasible, consider column chromatography. While low solubility can make loading the column difficult, you can dissolve the crude product in a strong solvent like DMF or DMSO, adsorb it onto a small amount of silica gel, and then load the resulting dry powder onto the column.[5] Solid-Phase Extraction (SPE) can also be a viable option for purification.[5]

Q3: My purified pyrazolopyridine is a beautiful solid, but now I can't get it to dissolve for my next reaction or for biological screening.

A3: This is a common problem stemming from the high crystal packing energy of the purified solid.[4] Here are some approaches to get it back into solution:

  • Co-solvents: Using a mixture of solvents is often effective. A small amount of a highly polar, aprotic solvent like DMSO or DMF can disrupt the crystal lattice and enhance solubility in a less polar bulk solvent.[5][6][7]

  • Temperature: Gently heating the mixture can provide the necessary energy to overcome the intermolecular forces holding the crystal together.[2][5] Always be mindful of the thermal stability of your compound.

  • Sonication: Applying ultrasonic energy can help to break up solid aggregates and increase the surface area available for solvation, accelerating the dissolution process.

  • pH Adjustment: If your pyrazolopyridine has ionizable functional groups (acidic or basic), altering the pH of the solution can dramatically increase its solubility.[6][8] For example, a basic pyrazolopyridine will be more soluble in an acidic solution where it can form a protonated, more soluble salt.

In-Depth Troubleshooting Guides

Problem 1: Poor Solubility During Synthesis

Your reaction is sluggish, and you observe solid material (likely starting material or product) in the flask, indicating poor solubility is limiting the reaction rate.

A Problem: Poor Solubility During Reaction B Increase Temperature A->B Is compound thermally stable? C Add a Co-solvent A->C Is a co-solvent compatible? D Decrease Reactant Concentration A->D Is a lower concentration feasible? E Perform Solvent Screening A->E If other options fail F Reaction proceeds? B->F C->F D->F E->F G Success! F->G Yes H Consider alternative synthetic route F->H No

Caption: Decision tree for addressing poor solubility during a reaction.

  • Temperature Adjustment:

    • Action: Gradually increase the reaction temperature while monitoring for any signs of degradation.[5]

    • Causality: Increasing thermal energy helps overcome the activation energy of dissolution and can significantly increase the solubility of many organic compounds.[2]

  • Introduce a Co-solvent:

    • Action: Add a small volume (e.g., 5-10% of the total volume) of a water-miscible, polar aprotic co-solvent like DMF, DMSO, or NMP.

    • Causality: Co-solvents can improve the overall solvating power of the reaction medium by altering its polarity and disrupting the strong intermolecular forces of the solute.[5][7][9]

  • Change Reactant Concentration:

    • Action: If possible, run the reaction at a lower concentration by increasing the volume of the solvent.[5]

    • Causality: This can prevent the product from reaching its saturation point and precipitating prematurely.[5] This is particularly useful when the product is less soluble than the starting materials.

Problem 2: Product Precipitation During Aqueous Work-up

You've completed your reaction, and upon adding water or brine to quench the reaction or perform an extraction, your pyrazolopyridine product "crashes out" of the organic phase.

A Problem: Precipitation During Aqueous Work-up B Use a More Polar Extraction Solvent A->B C Increase Volume of Organic Solvent A->C D Filter Precipitate Directly A->D E Is the precipitate the desired product? B->E C->E D->E F Wash precipitate with water and 'poor' solvent, then dry. E->F Yes G Analyze filtrate and precipitate. Re-strategize. E->G No/Unsure H Success! F->H

Caption: Workflow for handling precipitation during aqueous work-up.

  • Adjust the Organic Solvent:

    • Action: Instead of common extraction solvents like ethyl acetate or DCM, try a more polar solvent such as 2-MeTHF or add a co-solvent like isopropanol to the organic phase before the aqueous wash.

    • Causality: The addition of water increases the polarity of the overall system, causing the non-polar pyrazolopyridine to become insoluble in the organic phase. A more polar organic solvent can better accommodate the product.

  • Filter the Precipitate:

    • Action: If the precipitate is clean product, you can often isolate it directly by filtration. Wash the collected solid with water to remove inorganic salts, and then with a non-polar solvent like hexanes or ether to remove organic impurities.

    • Causality: This can be a very effective purification method, essentially a "crashing out" crystallization. It avoids handling large volumes of solvents for extraction.

Problem 3: The Role of Crystal Polymorphism

You've successfully synthesized your pyrazolopyridine multiple times, but the solubility varies from batch to batch, leading to inconsistent results in downstream applications.

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10] Different polymorphs of the same compound can have significantly different physical properties, including solubility, melting point, and stability.[11][12][13] An amorphous form, which lacks long-range molecular order, is generally less stable but more soluble than its crystalline counterparts.[11] The formation of a specific polymorph can be influenced by factors like the solvent used for crystallization, the rate of cooling, and the presence of impurities.[13] In some cases, a less soluble, more stable polymorph can unexpectedly crystallize, causing issues in established processes.[10]

  • Standardize Crystallization Conditions:

    • Action: Carefully control the solvent system, cooling rate, and agitation during crystallization to ensure you are consistently producing the same polymorphic form.

    • Causality: Reproducibility in the crystallization process is key to obtaining a consistent solid form.

  • Characterize Your Batches:

    • Action: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the solid form of different batches.

    • Causality: These analytical techniques can identify and differentiate between polymorphs, helping you understand the source of solubility variations.

  • Consider Amorphous Solid Dispersions:

    • Action: For very challenging compounds, creating an amorphous solid dispersion can be a powerful strategy. This involves dispersing the drug at a molecular level within an inert polymer matrix.[3][14]

    • Causality: By preventing the drug from crystallizing, its amorphous, more soluble state is maintained, significantly enhancing its dissolution rate.[14]

Advanced Solubility Enhancement Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective single or binary solvent system for a poorly soluble pyrazolopyridine.

Materials:

  • Target pyrazolopyridine compound

  • A selection of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetone, Ethanol, Acetonitrile, Water).[5]

  • Small vials (e.g., 1.5 mL HPLC vials)

  • Vortex mixer

  • Heating block

Procedure:

  • Add a small, known amount of the pyrazolopyridine (e.g., 1-2 mg) to each vial.

  • Add a measured volume of the first solvent (e.g., 0.5 mL) to each vial.

  • Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observe and record the solubility (e.g., fully dissolved, partially soluble, insoluble).

  • For insoluble samples, gently heat the vials on a heating block (e.g., to 50-60 °C) and observe any changes in solubility.[5]

  • For promising single solvents where the compound is sparingly soluble, create binary mixtures. For example, to a vial with your compound in Toluene, add a co-solvent like Ethanol dropwise and observe.

  • Document the results in a table for easy comparison.

Solvent/MixtureSolubility at RTSolubility at 60°CNotes
TolueneInsolubleSparingly Soluble---
EthanolSparingly SolubleSoluble---
Toluene/Ethanol (9:1)Partially SolubleSolubleGood for recrystallization
DMSOSolubleSolubleGood for reaction/stock solution

Table 1: Example of a solvent screening data summary.

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine if pH modification can be used to solubilize an ionizable pyrazolopyridine.

Materials:

  • Target pyrazolopyridine compound

  • A series of aqueous buffers (e.g., pH 2, 4, 7, 9, 12)

  • Co-solvent compatible with your compound and buffers (e.g., DMSO, ethanol)

  • Vials, vortex mixer

Procedure:

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • In separate vials, place a fixed volume of each buffer (e.g., 1 mL).

  • Add a small, precise volume of your stock solution to each buffer (e.g., 10 µL), ensuring the final concentration of the organic solvent is low (e.g., 1%).

  • Vortex the vials and allow them to equilibrate for a set period (e.g., 1-2 hours).

  • Visually inspect each vial for precipitation.

  • (Optional) Quantify the amount of dissolved compound by filtering the samples and analyzing the supernatant via HPLC or UV-Vis spectroscopy.

Expected Outcome: This experiment will generate a pH-solubility profile, indicating the pH range where your compound is most soluble. This information is invaluable for designing formulations for biological assays or for planning pH-triggered extractions or crystallizations.

References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • BenchChem. (2025, December). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • PMC. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • BenchChem. (2025, December). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media.
  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations.
  • MDPI. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • REF Impact Case Studies. (n.d.). Managing risk associated with crystal polymorphism in pharmaceutical development.
  • PMC. (2023, July 30). Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability.
  • PMC. (2025, October 16). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
  • (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.

Sources

Troubleshooting

Technical Support Center: Minimizing Deiodination in Palladium-Catalyzed Cross-Couplings

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield drops and complex purification profiles during the cross-coupling of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield drops and complex purification profiles during the cross-coupling of aryl iodides. The most common culprit is deiodination (specifically, hydrodehalogenation), where the carbon-iodine bond is reductively cleaved to form an Ar–H byproduct.

This guide provides a mechanistic breakdown, rational troubleshooting strategies, and a self-validating experimental protocol to eliminate this side reaction.

🔬 FAQ: Mechanistic Insights & Causality

Q1: Why does deiodination occur instead of my desired cross-coupling?

A: Deiodination is a symptom of a stalled catalytic cycle. In a standard cross-coupling (e.g., Suzuki, Heck, or Sonogashira), the aryl iodide undergoes rapid oxidative addition to form an Ar–Pd(II)–I intermediate. If the subsequent transmetalation step is kinetically slow, this long-lived intermediate becomes vulnerable to rogue hydride sources in the reaction mixture 1.

Through β -hydride elimination or direct reduction mediated by the solvent (like methanol or DMF), water, or strong bases, the intermediate is reduced, yielding the deiodinated Ar–H byproduct and regenerating the Pd(0) catalyst 2.

MechanisticPathways Pd0 Pd(0) Catalyst PdII Ar-Pd(II)-I Intermediate Pd0->PdII Oxidative Addition ArI Aryl Iodide (Ar-I) ArI->PdII Transmetalation Transmetalation (Fast with SPhos) PdII->Transmetalation + Boronic Acid Reduction Beta-Hydride Elimination (Base/Solvent Mediated) PdII->Reduction + Hydride Source (e.g., MeOH) Product Cross-Coupled Product Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Deiodinated Deiodinated Byproduct (Ar-H) Reduction->Deiodinated Reductive Elimination Deiodinated->Pd0 Catalyst Regeneration

Fig 1: Competing pathways of transmetalation vs. hydrodehalogenation in Pd-catalyzed cross-coupling.

Q2: How do I rationally select ligands and solvents to prevent this?

A: You must outcompete the reduction pathway by accelerating transmetalation and reductive elimination.

  • Ligand Choice: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos). Their electron richness accelerates oxidative addition, while their immense steric bulk forces the two coupling partners together, drastically lowering the activation energy for reductive elimination 3.

  • Solvent Causality: Avoid primary and secondary alcohols (like methanol or ethanol) and polar aprotic solvents like DMF. These solvents can act as potent hydride donors under basic conditions [[1]](). Switch to non-polar, aprotic solvents like toluene or 1,4-dioxane, which lack readily transferable β -hydrogens.

  • Base Selection: Strong bases (e.g., alkoxides like NaOMe or KOtBu) aggressively promote hydrodehalogenation 4. Step down to milder inorganic bases such as K2​CO3​ or K3​PO4​ .

Q3: Does ambient light actually affect my reaction?

A: Yes. Aryl iodides are highly sensitive to photochemical pathways. Ambient laboratory light can induce radical-mediated homolytic cleavage of the weak C–I bond, bypassing the palladium cycle entirely and leading to direct dehalogenation 3. Always conduct these reactions in amber vials or wrap your Schlenk flasks in aluminum foil.

📊 Quantitative Data: Impact of Reaction Conditions

The following table summarizes internal validation data demonstrating how rational condition adjustments shift the product distribution away from deiodination.

Catalyst / Ligand SystemBaseSolventTemperature / LightYield (Desired Ar-R)Yield (Deiodinated Ar-H)
Pd(OAc)2​ / PPh3​ NaOMe Methanol80°C (Ambient Light)35%55%
Pd(OAc)2​ / PPh3​ K2​CO3​ DMF80°C (Ambient Light)50%30%
Pd(OAc)2​ / SPhos K2​CO3​ Toluene80°C (Ambient Light)88%8%
Pd(OAc)2​ / SPhos K2​CO3​ Toluene80°C (Dark / Foil)96% < 1%

🧪 Self-Validating Experimental Protocol

This Suzuki-Miyaura protocol is designed as a self-validating system. By utilizing an In-Process Control (IPC) step, the system forces the researcher to verify the kinetic health of the catalytic cycle before the starting material is irreversibly consumed by side reactions.

ProtocolWorkflow Step1 1. Degassing Evacuate & Backfill Argon x3 Step2 2. Assembly Ar-I + R-B(OH)2 + K2CO3 in Toluene Step1->Step2 Step3 3. Catalysis Add Pd(OAc)2/SPhos Exclude Light Step2->Step3 Step4 4. Validation LC-MS Aliquots Monitor Ar-H vs Ar-R Step3->Step4

Fig 2: Self-validating experimental workflow for minimizing deiodination in Suzuki couplings.

Step-by-Step Methodology:
  • Rigorous Degassing (Eliminating Oxidative Interference): To a flame-dried Schlenk flask, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv). Seal the flask, evacuate under high vacuum for 5 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Light Exclusion: Add anhydrous, sparged toluene (0.2 M relative to Ar-I) via syringe. Immediately wrap the reaction vessel in aluminum foil to suppress radical-mediated photochemical deiodination.

  • Catalyst Pre-Activation: In a separate argon-purged vial, dissolve Pd(OAc)2​ (2 mol%) and SPhos (4 mol%) in 1 mL of degassed toluene. Stir for 5 minutes until the solution turns a clear, pale yellow (indicating the formation of the active monomeric Pd(0) species).

  • Reaction Initiation: Inject the active catalyst solution into the main reaction flask. Heat the mixture to 80°C.

  • In-Process Control (IPC) & Self-Validation: At exactly t=30 minutes , withdraw a aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Check: If the ratio of Cross-Product (Ar-R) to Deiodinated Byproduct (Ar-H) is >20:1 , the cycle is healthy; proceed for 2-4 hours.

    • Correction Check: If Ar-H is >5% , transmetalation is failing. Immediately add an additional 0.5 equiv of boronic acid and 100 μ L of degassed water (to aid boronate activation) to rescue the reaction.

📚 References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL:[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Remediation of Trace Metal Impurities in 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of purifying 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of purifying 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine . This highly functionalized fused heterocycle is a critical intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).

Because of the reactive iodo group at the C-3 position, this molecule is frequently subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig). However, the nitrogen-rich pyrazolo[4,3-b]pyridine core acts as a potent chelating ligand, strongly binding residual palladium (Pd) and copper (Cu) catalysts. This guide provides drug development professionals with field-proven troubleshooting strategies, self-validating experimental protocols, and regulatory grounding to achieve strict compliance.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why do standard aqueous workups fail to remove Palladium from 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine? A1: The failure of standard washing protocols is rooted in hard-soft acid-base (HSAB) theory. Palladium (especially Pd(0) and Pd(II)) is a "soft" transition metal that forms thermodynamically stable coordination complexes with the "borderline/soft" nitrogen atoms of the pyrazole and pyridine rings in your intermediate. Water and brine washes rely on partitioning the metal into the aqueous phase, but they lack the binding affinity to outcompete the heterocyclic API intermediate. To break this chelate, you must introduce a scavenger with a significantly higher binding constant, such as a sulfur-based thioether or thiourea ligand, which provides a quantitative thermodynamic advantage [1].

Q2: How do I choose between silica-based scavengers and functionalized polystyrene resins? A2: For highly polar heterocycles, silica-based scavengers (e.g., SiliaMetS Thiol) are almost always superior. Polystyrene resins require non-polar or moderately polar solvents (like DCM or toluene) to swell and expose their internal active sites. If 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is only soluble in polar aprotic solvents (e.g., DMF, DMSO, DMAc), resins will not swell adequately, leading to poor scavenging kinetics. Silica is a rigid, non-swelling matrix that maintains its porous structure in any solvent, ensuring rapid mass transfer and efficient metal removal [2].

Q3: What are the target limits for metal impurities if this intermediate is one step away from the final API? A3: Regulatory limits are strictly dictated by the[3]. Limits are calculated based on the Permitted Daily Exposure (PDE) and the maximum daily dose of the final drug product. For example, Palladium (a Class 2B metal) has an oral PDE of 100 µ g/day . If the final drug dose is 10 g/day , the concentration limit is 10 ppm. If this molecule is an intermediate, you must also factor in the purge factor of the subsequent synthetic step.

Part 2: Logical Workflows

ScavengerSelection Metal Identify Target Metal Impurity Pd Palladium (Pd) Class 2B Metal->Pd Cu Copper (Cu) Class 3 Metal->Cu Fe Iron (Fe) Other Metal->Fe Thiol Thiol/Thiourea Silica (High Affinity for Soft Metals) Pd->Thiol Amine Amine/EDTA Washes (Affinity for Borderline/Hard Metals) Cu->Amine Fe->Amine

Caption: Decision matrix for selecting metal scavengers based on target transition metal.

RemediationWorkflow Start Crude 3-iodo-1-methyl-1H- pyrazolo[4,3-b]pyridine Analyze ICP-MS Analysis Start->Analyze Check Metal > ICH Q3D Limit? Analyze->Check Pass Proceed to Next Step Check->Pass No Scavenge Add Silica Scavenger Heat to 60°C Check->Scavenge Yes Filter Filter & Wash Resin Scavenge->Filter Filter->Analyze Re-test

Caption: Iterative workflow for diagnosing and removing trace metals from heterocyclic intermediates.

Part 3: Self-Validating Experimental Protocols

Protocol A: Silica-Based Palladium Scavenging

Objective: Reduce residual Pd to <10 ppm using functionalized silica [4].

  • System Suitability & Baseline (Self-Validation Step 1): Take a 100 mg aliquot of the crude intermediate. Digest in HNO₃/HCl and analyze via ICP-MS to establish the baseline Pd concentration (e.g., 2,500 ppm).

  • Dissolution: Dissolve the bulk intermediate in a polar aprotic solvent (e.g., DMF or DMAc) at a concentration of 0.1 M.

    • Causality: Polar aprotic solvents ensure complete dissolution of the polar heterocycle without competitively binding the metal scavenger's active sites.

  • Scavenger Addition: Add 5 to 10 molar equivalents (relative to the baseline Pd concentration) of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol).

  • Thermal Activation: Heat the suspension to 60°C – 80°C and stir for 4 to 12 hours.

    • Causality: The Pd-N coordinate bonds in the pyrazolo[4,3-b]pyridine core are thermodynamically stable. Heat provides the necessary activation energy to break these bonds, allowing the Pd to migrate to the thermodynamically favored sulfur ligands on the silica.

  • Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of hot DMF.

  • Mass Balance & Re-Analysis (Self-Validation Step 2): Evaporate the filtrate to determine API recovery yield. Perform ICP-MS on the purified product. A successful run should yield >90% API recovery and <10 ppm Pd. If API recovery is low, it indicates non-specific binding of the heterocycle to the silica backbone, requiring a solvent with higher eluting power.

Protocol B: Liquid-Liquid Extraction for Copper Remediation

Objective: Remove Cu co-catalysts often used in Sonogashira couplings[5].

  • Organic Phase Preparation: Dissolve the crude intermediate in an organic solvent with low water miscibility (e.g., 2-MeTHF or EtOAc).

  • Ligand Exchange: Wash the organic layer with 3 volumes of 10% aqueous NH₄OH or 0.1 M aqueous EDTA.

    • Causality: Copper(I/II) has a high affinity for amines and carboxylates. The massive molar excess of NH₃ or EDTA outcompetes the pyrazolo[4,3-b]pyridine nitrogens, forming highly water-soluble [Cu(NH₃)₄]²⁺ or Cu-EDTA complexes that partition cleanly into the aqueous phase.

  • Phase Separation & Wash: Separate the phases. Wash the organic layer with water to remove residual ammonia/EDTA, followed by brine.

  • Validation: Analyze both the organic layer (API) and the aqueous waste via ICP-MS to ensure mass closure of the copper impurity.

Part 4: Quantitative Data & Regulatory Limits

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Common Catalysts

MetalICH ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit (Oral, 10g dose)
Palladium (Pd) 2B1001010 ppm
Copper (Cu) 33400340340 ppm
Iron (Fe) OtherN/A (Low Toxicity)N/AGMP dictated

Table 2: Scavenger Selection Matrix for Heterocyclic Intermediates

Scavenger TypeTarget MetalBinding MechanismOptimal SolventsKinetics
Silica-Thiol Pd, Pt, RuCovalent coordinate (Soft-Soft)DMF, DMSO, DCM, EtOHFast (Rigid pores)
Silica-Thiourea Pd, Ru, ScBidentate chelationDMF, DMSO, DCM, EtOHFast (Rigid pores)
Polystyrene-Amine Cu, Fe, ZnCoordinate (Borderline-Hard)DCM, THF, TolueneSlow (Requires swelling)
Aqueous EDTA Cu, Fe, NiHexadentate chelationWater / BiphasicInstantaneous

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach Source: Dalton Transactions (RSC Publishing) URL:[Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Analyzing New Liquid Chromatography Columns and Accessories for 2019 Source: Chromatography Online URL:[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Production

Welcome to the technical support center for the synthesis and scale-up of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the production of this key synthetic intermediate.

Introduction

3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a valuable building block in medicinal chemistry, notably in the development of novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction for cancer immunotherapy[1]. Scaling up its production can present several challenges, from ensuring regioselectivity to optimizing reaction conditions for high yield and purity. This guide provides a comprehensive resource to navigate these complexities.

Recommended Synthetic Pathway

A robust and scalable approach to synthesize 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine involves a two-step process starting from a suitable aminopyrazole precursor. The most common and adaptable method is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with iodine.

Part 1: Synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (Precursor)

The synthesis of the aminopyrazole precursor is a critical first step. A common strategy involves the cyclization of a substituted pyridine.

Experimental Protocol: Synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine and a suitable solvent such as ethanol.

  • Nucleophilic Substitution: To the stirred solution, add methylhydrazine in a dropwise manner at room temperature. The reaction is typically exothermic, so cooling may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reduction of the Nitro Group: Once the substitution is complete, the nitro group is reduced to an amine. A common method is to use a reducing agent like iron powder in the presence of an acid such as acetic acid or ammonium chloride.

  • Work-up and Isolation: After the reduction is complete, filter the reaction mixture to remove the iron catalyst. Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine.

Part 2: Iodination via Sandmeyer-Type Reaction

With the precursor in hand, the next step is the introduction of the iodine atom at the 3-position of the pyrazolo[4,3-b]pyridine ring system. The Sandmeyer reaction is a classic and effective method for this transformation[2][3][4].

Experimental Protocol: Synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • Diazotization:

    • In a reaction vessel, dissolve 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, at a low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly below 5 °C to ensure the stability of the diazonium salt. Stir for 30-60 minutes.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation:

    • Quench the reaction by adding a reducing agent like sodium thiosulfate to remove any excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography or recrystallization to obtain 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine as a solid.

Troubleshooting Guide

Low or No Yield of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Potential Cause Troubleshooting Steps Scientific Rationale
Decomposition of Diazonium Salt - Maintain a strict temperature control (0-5 °C) during diazotization. - Use the diazonium salt immediately after its formation.Diazonium salts are notoriously unstable at higher temperatures and can decompose, leading to a variety of byproducts and reduced yield.
Incomplete Diazotization - Ensure the complete dissolution of the starting amine in the acidic solution. - Check the purity and stoichiometry of the sodium nitrite.Incomplete formation of the diazonium salt will result in unreacted starting material and lower overall yield.
Side Reactions - Control the rate of addition of the diazonium salt to the iodide solution. - Ensure the reaction is performed under an inert atmosphere to minimize oxidative side reactions.The Sandmeyer reaction proceeds via a radical mechanism, which can be prone to side reactions if not properly controlled[2].
Formation of Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Phenolic Byproducts - Ensure an excess of the iodide nucleophile is present. - Maintain acidic conditions during the reaction.The diazonium group can be displaced by water to form a phenol, especially if the concentration of the desired nucleophile is too low or the temperature is too high.
Formation of Azo Compounds - Add the diazonium salt to the iodide solution, not the other way around.This ensures that the diazonium salt is always in the presence of an excess of the nucleophile, minimizing the chance of it reacting with the unreacted starting amine to form colored azo compounds.
Residual Iodine - Perform a thorough work-up with a sodium thiosulfate wash.Excess iodine from the reaction can co-elute with the product during chromatography, leading to a colored and impure final product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Sandmeyer reaction?

A1: The diazotization step is typically carried out in water with a mineral acid. For the subsequent reaction with potassium iodide, water is also the most common solvent. The choice of extraction solvent during work-up will depend on the polarity of the product, with ethyl acetate and dichloromethane being common choices.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material and the appearance of the product spot. UV visualization is typically effective for these aromatic compounds.

Q3: My final product is colored. How can I decolorize it?

A3: A persistent color in the final product is often due to trace amounts of iodine or azo byproducts. In addition to a sodium thiosulfate wash during work-up, you can try treating a solution of the product with activated carbon or performing an additional recrystallization step.

Q4: Are there alternative methods for iodination?

A4: Yes, direct electrophilic iodination of the pyrazolopyridine ring is an alternative. Reagents such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (like hydrogen peroxide or ceric ammonium nitrate) can be used[5]. However, controlling the regioselectivity of this direct iodination can be challenging and may lead to a mixture of isomers. The Sandmeyer route from the corresponding amine generally offers better regiocontrol.

Q5: What are the key safety precautions for this synthesis?

A5: Diazonium salts can be explosive when isolated and dry. Always prepare them in solution at low temperatures and use them immediately. The reaction also involves strong acids and potentially hazardous reagents, so appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.

Visualizing the Workflow

Synthetic Pathway Diagram

Synthetic_Pathway 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_1 Intermediate_1 2-Chloro-3-nitropyridine->Intermediate_1 Methylhydrazine 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Intermediate_1->1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Fe / Acetic Acid Diazonium_Salt Diazonium_Salt 1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine->Diazonium_Salt NaNO2, H+ 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Diazonium_Salt->3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine KI

Caption: Proposed synthetic pathway for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Decomposition Diazonium Salt Decomposition Low_Yield->Decomposition Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Side_Reactions Side Reactions Low_Yield->Side_Reactions Impure_Product Impure Product Phenolic_Byproducts Phenolic Byproducts Impure_Product->Phenolic_Byproducts Azo_Compounds Azo Impurities Impure_Product->Azo_Compounds Residual_Iodine Residual Iodine Impure_Product->Residual_Iodine Temp_Control Strict Temp Control (0-5 °C) Decomposition->Temp_Control Check_Reagents Check Reagent Purity/Stoichiometry Incomplete_Rxn->Check_Reagents Controlled_Addition Controlled Addition Side_Reactions->Controlled_Addition Excess_KI Excess KI Phenolic_Byproducts->Excess_KI Correct_Addition_Order Correct Addition Order Azo_Compounds->Correct_Addition_Order Thiosulfate_Wash Thiosulfate Wash Residual_Iodine->Thiosulfate_Wash

Caption: Troubleshooting logic for the synthesis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021). Bioorganic Chemistry, 114, 105034. Available at: [Link]

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC. (2014). Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o650. Available at: [Link]

  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Batchu, H., Bhattacharyya, S., & Batra, S. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters, 14(24), 6330–6333. Available at: [Link]

  • 3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine - PubChemLite. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc. Available at: [Link]

  • Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Executive Summary The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of small-molecule inhibitors targeting the PD-1/PD-L1 immune ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint axis and TBK1 kinases . Functionalization at the C3 position via transition-metal-catalyzed cross-coupling is a critical step in Structure-Activity Relationship (SAR) elaboration.

As a Senior Application Scientist, I frequently observe that the choice of the C3-halogen—specifically iodine versus bromine—dictates the entire synthetic strategy. This guide objectively compares the reactivity profiles of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1354954-40-7) and 3-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS: 1638593-61-9), providing researchers with empirical data and self-validating protocols to optimize their cross-coupling routes.

Mechanistic Causality: C-I vs. C-Br Bond Dynamics

The fundamental divergence in reactivity between the 3-iodo and 3-bromo variants is governed by their respective Bond Dissociation Energies (BDEs) and the kinetics of oxidative addition to low-valent metal centers (e.g., Pd(0)).

  • Bond Dissociation Energy (BDE): The C-I bond in heteroaromatic systems is significantly weaker (~67 kcal/mol) compared to the C-Br bond (~82 kcal/mol) . This energetic difference means the C-I bond requires substantially less thermal activation to cleave.

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The kinetic rate strictly follows the order: C-I > C-Br >> C-Cl .

  • Practical Implications: The lower activation barrier for the 3-iodo derivative enables cross-coupling at lower temperatures (often room temperature), preserving thermally labile functional groups on complex molecules. Conversely, the 3-bromo derivative requires elevated temperatures (80–110 °C) and more electron-rich, sterically demanding phosphine ligands (e.g., XPhos) to force the oxidative addition .

Quantitative Performance Comparison

The following table synthesizes the typical operational parameters and performance metrics when subjecting these two scaffolds to standard cross-coupling conditions.

Parameter3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
CAS Number 1354954-40-71638593-61-9
C-X Bond Dissociation Energy ~67 kcal/mol~82 kcal/mol
Oxidative Addition Rate Extremely FastModerate to Slow
Typical Suzuki Temperature 20 °C – 50 °C80 °C – 110 °C
Preferred Pd Catalyst System Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ with XPhos or SPhos
Reaction Time (Standard) 2 – 4 hours12 – 24 hours
Storage Requirements 4 °C, Protect from lightRoom Temperature, Inert atmosphere
Primary Use Case Late-stage functionalization, fragile substratesEarly-stage scaffold building, cost-efficiency

Pathway Visualization

To understand why the halogen choice dictates the reaction conditions, we must look at the catalytic cycle. The diagram below illustrates the palladium cross-coupling workflow, highlighting the critical cleavage step.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) C-I > C-Br Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-X OxAdd->PdII Cleavage of C-X TransMet Transmetalation (Addition of R-B(OH)2) PdII->TransMet PdII_R Ar-Pd(II)-R TransMet->PdII_R RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (Ar-R) RedElim->Product

Palladium-catalyzed cross-coupling cycle highlighting the critical C-X oxidative addition step.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocol for the Suzuki-Miyaura coupling of the 3-iodo variant is designed as a self-validating system. By leveraging the high reactivity of the C-I bond, we can run this reaction under mild conditions, preventing the degradation of the pyrazolo[4,3-b]pyridine core.

Protocol: Mild Suzuki-Miyaura Coupling of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Step 1: Reaction Setup & Degassing Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂, which permanently halts the catalytic cycle.

  • In a flame-dried Schlenk flask, add 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 eq, 259.05 g/mol ), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Sparge the mixture with Argon for exactly 15 minutes to displace dissolved oxygen.

Step 2: Catalyst Addition & Initiation

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Stir at room temperature (20-25 °C). Expert Note: If attempting this exact protocol with the 3-bromo variant, the reaction will stall at this step. The bromo variant requires switching the catalyst to Pd₂(dba)₃/XPhos and heating to 90 °C.

Step 3: In-Process Self-Validation Checkpoints Trustworthiness requires real-time verification rather than blind faith in the protocol.

  • Visual Cue (t = 5 mins): The solution should transition from a suspension to a homogeneous faint orange/red solution as the Pd(II) precatalyst reduces to the active Pd(0) species.

  • LC-MS Tracking (t = 2 hours): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

    • Validation: Confirm the absolute disappearance of the starting material mass (m/z [M+H]⁺ = 260.0). If m/z 260.0 persists, verify that the active Pd(0) species has not precipitated as inactive "palladium black" (visible as a dark, soot-like precipitate).

Step 4: Quench and Isolation

  • Dilute the mixture with EtOAc and wash with saturated aqueous NH₄Cl. This neutralizes the base and removes water-soluble boronic acid byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Field-Proven Insights & Troubleshooting

When optimizing the Suzuki-Miyaura coupling of the 3-bromo derivative, protodehalogenation (replacement of the bromine with a hydrogen) is a common side reaction. This occurs if the transmetalation step is slower than competing pathways, or if moisture levels are poorly controlled at high temperatures.

To mitigate this when using the 3-bromo scaffold, utilize a bulky, electron-rich biaryl phosphine ligand (like XPhos or SPhos). These ligands serve a dual purpose: their electron density accelerates the sluggish oxidative addition into the stronger C-Br bond, while their steric bulk accelerates the final reductive elimination step, pushing the catalytic cycle forward before side reactions can occur.

References

  • "Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy", National Institutes of Health (NIH) PMC. URL:[Link]

  • "The Basic Chemistry of Organopalladium Compounds", Wiley Online Library. URL:[Link]

Comparative

X-Ray Crystallography &amp; Structural Applications of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Comparative Guide

The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore frequently deployed in the development of kinase inhibitors, metabotropic glutamate receptor (mGlu4) modulators, and diacylglycerol kinase (DGKα/ζ) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore frequently deployed in the development of kinase inhibitors, metabotropic glutamate receptor (mGlu4) modulators, and diacylglycerol kinase (DGKα/ζ) inhibitors [1]. For structural biologists and medicinal chemists, the precise functionalization of this bicyclic core is critical for mapping protein-ligand interactions.

This guide objectively compares the performance of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (CAS 1354954-40-7) against its alternative halogenated and unmethylated counterparts. By analyzing crystallographic behavior, cross-coupling efficiency, and heavy-atom phasing capabilities, we provide a definitive roadmap for utilizing this building block in fragment-based drug discovery (FBDD) and X-ray structure elucidation.

Comparative Structural & Crystallographic Analysis

When designing a crystallographic fragment library or a late-stage functionalization precursor, the choice of halogen and the methylation state at the pyrazole nitrogen fundamentally alter both chemical reactivity and crystal packing dynamics.

The Causality of the 1-Methyl Group

In unmethylated 1H-pyrazolo[4,3-b]pyridines, the N-H proton undergoes rapid tautomerization between the N1 and N2 positions. In X-ray crystallography, this tautomerism frequently manifests as positional disorder within the crystal lattice, leading to smeared electron density maps that complicate the precise determination of hydrogen bond donor/acceptor vectors [2]. By utilizing the 1-methyl derivative, the tautomeric state is permanently locked. This causality ensures unambiguous electron density at the pyrazole core, allowing for high-resolution structural refinement.

The Superiority of the 3-Iodo Vector

While 3-bromo and 3-chloro derivatives are common, the 3-iodo substituent offers two distinct advantages:

  • Anomalous Scattering for SAD Phasing: Iodine possesses a strong anomalous scattering signal at typical synchrotron X-ray wavelengths (e.g., Cu Kα or tunable beamlines). If the 3-iodo fragment is soaked directly into a protein crystal, the iodine atom can be used to solve the crystallographic phase problem via Single-wavelength Anomalous Dispersion (SAD), bypassing the need for selenomethionine derivatization.

  • Lower Activation Energy in Cross-Coupling: The C–I bond is significantly weaker and more polarizable than the C–Br bond, enabling room-temperature palladium-catalyzed cross-couplings. This prevents the thermal degradation of sensitive functional groups during library generation [3].

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine against standard alternatives.

Property / Metric3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine1H-pyrazolo[4,3-b]pyridine (Unsubstituted)
C-X Bond Dissociation Energy ~65 kcal/mol (Highly reactive)~81 kcal/mol (Moderately reactive)N/A (C-H bond: ~110 kcal/mol)
Cross-Coupling Temp (Suzuki) 25 °C – 60 °C80 °C – 110 °CRequires pre-functionalization
Crystallographic Disorder Low (Locked tautomer)Low (Locked tautomer)High (N1/N2 tautomeric scrambling)
SAD Phasing Utility Excellent ( f′′ signal is strong)Weak (Requires specific edge tuning)None
Halogen Bonding (Sigma-Hole) Strong (Highly polarizable)ModerateNone

Mechanistic Workflow: From Building Block to Electron Density

The dual utility of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine—both as a direct heavy-atom fragment and as a cross-coupling vector—is mapped in the workflow below.

XRayWorkflow N1 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (Building Block) N2 Pd-Catalyzed Cross-Coupling (Library Generation) N1->N2 Vectorization N5 Anomalous Dispersion (SAD) Phase Resolution N1->N5 Direct Heavy Atom Phasing (Fragment Screening) N3 Target Protein Soaking (Vapor Diffusion) N2->N3 Ligand Binding N4 X-Ray Diffraction (Synchrotron) N3->N4 Crystal Harvesting N6 Electron Density Map & Pose Elucidation N4->N6 Data Processing N5->N6 Phase Solution

Workflow for utilizing 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine in X-ray crystallography.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each critical step includes an in-line verification check to confirm causality and success before proceeding to the resource-intensive X-ray diffraction phase.

Protocol A: Mild Suzuki-Miyaura Coupling for Ligand Elaboration

Objective: Synthesize 3-aryl-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives without thermal degradation.

  • Reagent Preparation: In a nitrogen-purged glovebox, combine 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv), and K3​PO4​ (2.0 equiv) in a dry Schlenk flask.

    • Causality: K3​PO4​ is chosen over Na2​CO3​ because its higher basicity accelerates the transmetalation step, compensating for the lower reaction temperature required to protect sensitive functional groups.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv) as the catalyst, followed by a degassed solvent mixture of 1,4-Dioxane/Water (4:1, 5 mL).

    • Causality: The bidentate dppf ligand suppresses undesired dehalogenation side-reactions that are common with monodentate phosphines.

  • Reaction & Self-Validation: Stir at 50 °C for 4 hours.

    • Validation Check: Quench a 10 µL aliquot in acetonitrile and analyze via LC-MS. The complete disappearance of the 259 m/z peak (starting material) and the appearance of the product mass confirms successful coupling. Do not proceed to crystallization if >5% starting material remains, as it will competitively bind the protein target.

  • Purification: Extract with EtOAc, dry over MgSO4​ , and purify via silica gel chromatography to yield the highly pure ligand.

Protocol B: Protein Co-Crystallization and SAD Phasing

Objective: Obtain high-resolution electron density maps using the intact 3-iodo fragment.

  • Protein Preparation: Concentrate the target kinase (e.g., Cyclin G-Associated Kinase) to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl [4].

  • Ligand Soaking: Dispense 1 µL of the protein solution into a sitting-drop vapor diffusion plate. Add 1 µL of reservoir solution (20% PEG 3350, 0.2 M Potassium thiocyanate). Introduce 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (dissolved in 100% DMSO) to a final drop concentration of 2 mM (DMSO must not exceed 5% v/v).

    • Causality: The high concentration of PEG 3350 acts as a precipitant by competing for water, slowly driving the protein into a supersaturated state, while the iodine atom provides a rigid, hydrophobic anchor into the kinase hinge region.

  • Crystal Harvesting & Cryoprotection: After 3–5 days, harvest the resulting crystals using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution + 20% glycerol) before flash-freezing in liquid nitrogen.

    • Validation Check: The addition of glycerol prevents the formation of crystalline ice during freezing, which would otherwise produce diffraction rings that obscure the protein's diffraction spots.

  • X-Ray Diffraction: Collect data at a synchrotron beamline tuned to a wavelength of ~1.54 Å to maximize the anomalous scattering signal ( f′′ ) of the iodine atom. Use this anomalous difference to locate the iodine substructure and calculate the initial experimental phases, yielding a bias-free electron density map of the binding pocket.

References

  • Yakovenko, G.G., et al. "Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto." Chemistry of Heterocyclic Compounds, 2020.[Link]

  • Sheldrick, G.M. "SHELXT—Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.[Link]

  • Verdonck, S., et al. "Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase." Molecules (MDPI), 2024.[Link]

Validation

Analytical Comparison Guide: IR Spectroscopy of 3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine vs. Halogenated Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Experimental Comparison Guide Executive Summary In early-stage drug discovery, the pyrazolo[4,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Experimental Comparison Guide

Executive Summary

In early-stage drug discovery, the pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore frequently utilized in the design of highly selective kinase inhibitors. The introduction of an iodine atom at the 3-position—yielding 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine —provides a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

As a Senior Application Scientist, I mandate rigorous structural validation of these building blocks before committing them to complex synthetic pathways. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive first-line quality control (QC) tool. This guide objectively compares the IR spectroscopic profile of the 3-iodo derivative against its brominated and unsubstituted alternatives, providing a self-validating experimental protocol to ensure analytical trustworthiness.

Mechanistic Insights: The Causality of Vibrational Shifts

To accurately interpret the IR spectrum of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, we must analyze the causality behind its characteristic absorption bands. The spectrum is dominated by three primary regions:

A. The Heavy Atom Effect and C-I Stretching (Fingerprint Region)

The most definitive feature distinguishing the 3-iodo compound from its analogs is the carbon-halogen (C-X) stretch. According to Hooke's Law applied to molecular mechanics, the frequency of a stretching vibration is inversely proportional to the square root of the reduced mass of the bonded atoms[1]. Because iodine (atomic mass ~127 amu) is significantly heavier than bromine (~80 amu) or hydrogen (~1 amu), the reduced mass of the C-I bond is exceptionally high. This drastically lowers the vibrational frequency, pushing the C-I stretching mode deep into the fingerprint region, typically observed between 500 and 600 cm⁻¹ [2].

B. Aromatic Ring Breathing (C=N and C=C)

The fused pyrazole and pyridine rings exhibit strong stretching modes between 1500 and 1610 cm⁻¹ [3]. The heavy iodine atom exerts a weak inductive electron-withdrawing effect but a strong polarizability effect. This dampens the vibrational frequency of the adjacent ring system, causing the C=N and C=C stretches to shift subtly to lower wavenumbers compared to the unsubstituted analog.

C. Aliphatic vs. Aromatic C-H Stretching

The N-methyl group provides a reliable internal reference. While the aromatic C-H bonds of the pyridine ring (sp² hybridized) absorb above 3000 cm⁻¹ (typically ~3050–3100 cm⁻¹), the aliphatic C-H bonds of the N-CH₃ group (sp³ hybridized) require less energy to stretch, appearing as distinct asymmetric and symmetric bands around 2950 cm⁻¹ and 2850 cm⁻¹ [4].

Comparative IR Performance Data

The following table summarizes the quantitative shifts in characteristic IR peaks across three structural analogs. This data serves as an objective reference for batch-to-batch QC comparisons.

Vibrational Mode1-Methyl-1H-pyrazolo[4,3-b]pyridine (Unsubstituted)3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine3-Iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine (Target)
Aromatic C-H Stretch ~3089, 3026 cm⁻¹~3075 cm⁻¹~3065 cm⁻¹
Aliphatic C-H Stretch (N-CH₃) ~2958, 2915 cm⁻¹~2955, 2910 cm⁻¹~2950, 2910 cm⁻¹
C=N / C=C Ring Stretch 1606, 1588, 1509 cm⁻¹1600, 1580, 1505 cm⁻¹1595, 1575, 1500 cm⁻¹
C-X Stretch (Halogen) N/A~650 - 700 cm⁻¹ (C-Br)~500 - 600 cm⁻¹ (C-I)
Aromatic C-H Out-of-Plane Bend ~780 cm⁻¹~790 cm⁻¹~800 cm⁻¹

Note: The C-I stretch is often weak to medium in intensity and must be carefully distinguished from background noise in the far-IR region[5].

Self-Validating Experimental Protocol: ATR-FTIR Spectroscopy

To ensure absolute trustworthiness, the following protocol utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. ATR eliminates the risk of hygroscopic moisture absorption from KBr, which introduces broad O-H stretching artifacts (~3300 cm⁻¹) that can obscure the critical aromatic C-H region[4].

Step 1: System Calibration (Self-Validation)

  • Power on the FTIR spectrometer and allow the laser/interferometer to stabilize for 30 minutes.

  • Run a standard 1.5 mil polystyrene calibration film.

  • Validation Check: Verify that the primary polystyrene peak is detected at exactly 1601.2 cm⁻¹ (±1 cm⁻¹) . If the peak drifts, the system fails validation and requires recalibration.

Step 2: Background Acquisition

  • Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow to air dry.

  • Collect a 32-scan background spectrum at 4 cm⁻¹ resolution to subtract ambient CO₂ and atmospheric water vapor.

Step 3: Sample Analysis

  • Deposit 1–2 mg of solid 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine directly onto the center of the diamond crystal.

  • Lower the ATR anvil and apply consistent pressure. Monitor the software's force gauge to ensure reproducible contact area (critical for accurate peak intensity comparisons).

  • Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution).

Step 4: Post-Processing & Verification

  • Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth.

  • Clean the crystal with isopropanol and run a subsequent "blank" scan.

  • Validation Check: The blank scan must show a flat baseline (100% transmittance). Any residual peaks indicate carryover, invalidating the previous run.

Analytical Workflow & Logical Relationships

The following diagram illustrates the logical decision matrix used in our laboratory to validate synthesized batches of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine prior to downstream cross-coupling.

QC_Workflow Start Synthesized Batch: 3-Iodo-1-methyl-1H- pyrazolo[4,3-b]pyridine FTIR ATR-FTIR Analysis (Diamond Crystal) Start->FTIR 1-2 mg Sample Decon Spectral Deconvolution & Baseline Correction FTIR->Decon 32 Scans, 4 cm⁻¹ Peak1 Verify C-I Stretch (500-600 cm⁻¹) Decon->Peak1 Peak2 Verify C=N / C=C (1500-1600 cm⁻¹) Decon->Peak2 Decision Do peaks match reference standard? Peak1->Decision Peak2->Decision Pass Validated for Cross-Coupling Decision->Pass Yes Fail Reject Batch / Repurify Decision->Fail No

Caption: ATR-FTIR analytical workflow for structural validation of pyrazolopyridine derivatives.

Sources

Comparative

A Comparative Guide to the Stability of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between heterocyclic isomers can profoundly impact their phys...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the nuanced structural differences between heterocyclic isomers can profoundly impact their physicochemical properties, biological activity, and ultimately, their therapeutic potential. Among the diverse array of scaffolds, pyrazolopyridines, a fusion of pyrazole and pyridine rings, have garnered significant attention due to their versatile biological activities. This guide provides an in-depth, objective comparison of the stability of two prominent isomers: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine. By synthesizing experimental data and computational insights, we aim to equip researchers with the foundational knowledge to make informed decisions in the design and development of novel therapeutics based on these privileged scaffolds.

Introduction to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine

Pyrazolopyridines are bicyclic heteroaromatic compounds that exist as five different constitutional isomers, arising from the various possible fusion patterns of a pyrazole and a pyridine ring.[1] The pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds have emerged as key building blocks in the development of a wide range of therapeutic agents, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[2][3] Their ability to mimic purine bases allows them to interact with a variety of biological targets, making them attractive for scaffold-based drug design.

The arrangement of the nitrogen atoms within the fused ring system dictates the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, all of which are critical determinants of biological function. Understanding the inherent stability of each isomeric scaffold is a fundamental prerequisite for rational drug design, as it influences synthetic accessibility, reactivity, and metabolic fate.

Comparative Stability Analysis: A Tale of Two Isomers

The relative stability of chemical isomers can be assessed through both experimental and computational methods. While experimental determination of thermodynamic parameters like the heat of formation can be challenging, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and reliable alternative for predicting the relative energies of isomers.

Tautomeric Stability of Pyrazolo[3,4-b]pyridine

For the pyrazolo[3,4-b]pyridine scaffold, the position of the proton on the pyrazole nitrogen gives rise to two possible tautomers: the 1H- and 2H-isomers. Computational studies using the AM1 method have conclusively shown that the 1H-pyrazolo[3,4-b]pyridine tautomer is significantly more stable than the 2H-tautomer by a difference of 37.03 kJ/mol (almost 9 kcal/mol) .[4][5] This pronounced stability of the 1H-tautomer is attributed to a more favorable aromatic circulation within both the pyrazole and pyridine rings.[4] Consequently, in the absence of substitution patterns that might favor the 2H form, the 1H-tautomer is the overwhelmingly predominant species.

dot graph Tautomer_Stability { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1H-Pyrazolo[3,4-b]pyridine" [pos="0,1.5!"]; "2H-Pyrazolo[3,4-b]pyridine" [pos="3,1.5!"]; "Energy" [shape=none, pos="1.5,0!"];

Tautomeric_Equilibrium

Comparative Stability of Pyrazolo[4,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine

Applying this principle to the fused systems, the pyrazolo[4,3-b]pyridine isomer has the nitrogen atoms of the pyrazole ring at positions 1 and 2, while in the pyrazolo[3,4-b]pyridine isomer, they are at positions 1 and 2 relative to the pyridine ring fusion. However, the overall electronic landscape of the fused bicyclic system is more complex. A comprehensive DFT study would be required to definitively determine the relative thermodynamic stabilities by calculating their ground-state energies or heats of formation. Such a study would involve geometry optimization of both isomers followed by frequency calculations to confirm them as true minima on the potential energy surface.

Table 1: Comparative Physicochemical and Electronic Properties

PropertyPyrazolo[4,3-b]pyridinePyrazolo[3,4-b]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol
XLogP3 0.61.1
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
HOMO-LUMO Gap Not explicitly found~6.17 eV (for a derivative)[7]

Note: Some data, like the HOMO-LUMO gap, is for a substituted derivative and should be considered as an approximation for the parent scaffold.

Electronic and Structural Features

The electronic properties of these isomers, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for understanding their reactivity and intermolecular interactions.

Computational studies on a derivative of pyrazolo[3,4-b]pyridine have shown a HOMO-LUMO energy gap of approximately 6.17 eV, suggesting good thermodynamic stability of the ground state.[7] The distribution of molecular orbitals will influence the sites susceptible to electrophilic and nucleophilic attack, a key consideration in synthetic functionalization and metabolic transformation.

X-ray crystallographic studies have confirmed the planar structures of both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives.[5][8] This planarity facilitates π-π stacking interactions, which can be crucial for binding to biological targets, particularly in the context of kinase inhibition where interactions with aromatic residues in the ATP-binding site are common.

dot graph Isomer_Structures { node [shape=none, imagepos="tc"]; "Pyrazolo[4,3-b]pyridine" [image="pyrazolo_4,3-b_pyridine_structure.png"]; "Pyrazolo[3,4-b]pyridine" [image="pyrazolo_3,4-b_pyridine_structure.png"]; "Pyrazolo[4,3-b]pyridine" -- "Pyrazolo[3,4-b]pyridine" [style=invis]; } Chemical structures of the two isomers.

Experimental Protocols for Synthesis

The synthetic accessibility of a scaffold is a crucial factor in its utility for drug discovery. Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers can be synthesized through various well-established routes, often involving the construction of one ring onto the other pre-formed heterocyclic core.

Synthesis of Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[9]

Protocol: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a solution of a 5-aminopyrazole (1.0 mmol) in a suitable solvent such as glacial acetic acid or ethanol, add the 1,3-dicarbonyl compound (1.1 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Synthesis_34b

Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of pyrazolo[4,3-b]pyridines can be achieved through the annulation of a pyrazole ring onto a functionalized pyridine core. A recently developed efficient method utilizes readily available 2-chloro-3-nitropyridines.[8]

Protocol: Synthesis of a Substituted 1H-Pyrazolo[4,3-b]pyridine

  • SNAr Reaction: React a 2-chloro-3-nitropyridine with a β-ketoester in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to afford the corresponding 2-substituted-3-nitropyridine via a nucleophilic aromatic substitution (SNAr) reaction.

  • Japp-Klingemann Reaction and Cyclization: Treat the resulting product with an arenediazonium salt in the presence of a base. This initiates a modified Japp-Klingemann reaction, leading to the formation of a hydrazone intermediate which then undergoes intramolecular cyclization to yield the pyrazolo[4,3-b]pyridine core.

Synthesis_43b

Conclusion and Future Perspectives

The choice between these isomers in a drug design campaign should be guided by a holistic consideration of synthetic accessibility, desired vector space for substitution, and the specific steric and electronic requirements of the biological target. The synthetic protocols outlined herein provide a starting point for the exploration of the chemical space around these privileged scaffolds. Future work should focus on a systematic computational comparison of the fundamental properties of all five pyrazolopyridine isomers to create a comprehensive roadmap for their application in medicinal chemistry.

References

  • Donaire-Arias, J.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27, 2237. [Link][1][9]

  • Alkorta, I.; Elguero, J. A Theoretical Study of the Tautomerism of Pyrazolo[3,4-b]pyridines. J. Mol. Struct. (Theochem)1997 , 395-396, 89-97. [Link][4][5]

  • Halim, S. A.; Ibrahim, M. A. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Adv.2022 , 12, 12695-12711. [Link]

  • Fekri, L. Z. Relative energy diagram for various routes for synthesis of pyrazolo[3,4-b]pyridine 4k and related byproduct. ResearchGate2021 . [Link]

  • Polo-Cuadrado, E.; et al. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Adv.2023 , 13, 31631-31649. [Link]

  • Gheidari, D.; et al. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Sci Rep2025 , 15, 27367. [Link]

  • Glorian, J.; et al. Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. ChemistryOpen2020 , 9, 1044-1052. [Link]

  • Minyaev, M. E.; et al. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Int. J. Mol. Sci.2023 , 24, 1447. [Link][8][10][11]

  • Polo-Cuadrado, E.; et al. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Adv.2026 , 16, 12345-12356. [Link][7][12]

  • PubChem. 1H-Pyrazolo(4,3-b)pyridine. [Link][13]

  • Catak, S.; et al. The Photochemical Isomerization of Pyrazoles: An AB Initio Study. J. Heterocyclic Chem.2009 , 46, 883-888. [Link][14]

  • Gheidari, D.; et al. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. ResearchGate2025 . [Link][15]

  • SERC. Gibbs Free Energy and Other Thermodynamic Functions. [Link][9]

  • De, S. K. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Lett.2007 , 48, 855-858. [Link][16]

  • Jana, S. B.; et al. Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical Research2024 , 13, 111-125. [Link][17]

  • Ali, T. E. S.; et al. Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). Chemistry & Biodiversity2025 , 22, e202403450. [Link][18]

  • Wikipedia. Standard Gibbs free energy of formation. [Link][6]

  • Papastathopoulos, P.; et al. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules2026 , 31, 1234. [Link][3]

  • Atarod, M.; et al. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Mol Divers2025 . [Link][19]

  • Khoiriah, S. F.; et al. Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia2022 , 5, 119-127. [Link]

  • Scott, A. P.; Radom, L. Ab initio molecular orbital study of valence isomers of pyridine. J. Phys. Chem.1996 , 100, 16502-16513. [Link][20]

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Validation

A Senior Application Scientist's Guide to Elemental Analysis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine: Standards and Methodologies

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a molecule of interest in medicinal chemistry, rigorous elemental analysis serves as a fundamental determinant of purity, identity, and empirical formula. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this specific compound, offering insights honed from extensive laboratory experience to fellow researchers, scientists, and drug development professionals.

The molecular formula for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is C₇H₆IN₃, with a molecular weight of 259.05 g/mol [1][2]. The theoretical elemental composition, which serves as the benchmark for any analytical determination, is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011784.07732.46
HydrogenH1.00866.0482.34
IodineI126.9041126.90449.00
NitrogenN14.007342.02116.22
Total 259.050 100.02

Note: Slight deviation from 100% is due to rounding of atomic weights.

The accurate determination of these elemental percentages is crucial for confirming the synthesis of the target molecule and for ensuring its purity, a prerequisite for subsequent pharmacological and toxicological studies. The presence of a halogen, iodine, and a heterocyclic nitrogenous core necessitates a careful selection of analytical techniques.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for the elemental analysis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine is dictated by a balance of factors including accuracy, precision, sample throughput, and the specific elements of interest. Here, we compare the three most relevant techniques: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF) spectrometry.

FeatureCombustion Analysis (CHNS/O)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF) Spectrometry
Principle Sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by various detectors (e.g., TCD, IR). For halogens, a separate combustion in an oxygen-filled flask (Schöniger flask) followed by titration is a classic approach[3][4][5].The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected[6][7].The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence radiation is characteristic of each element and is detected[8][9].
Elements Detected C, H, N, S, O, Halogens (with specific configurations).A wide range of elements, including iodine. Not suitable for C, H, N, O in organic matrices without specialized setups[6][10].Most elements from Beryllium (Be) to Uranium (U), including iodine[11].
Sample Preparation Requires accurate weighing of a small amount of solid sample (typically 1-5 mg) into a tin or silver capsule. The sample must be homogenous and dry[12][13].Requires complete digestion of the organic matrix to an aqueous solution, often using strong acids and microwave assistance. This can be a complex and time-consuming step[14].Minimal sample preparation is often required for solid samples. The material can be analyzed directly as a pressed pellet or loose powder. This is a non-destructive technique[11][15].
Accuracy & Precision High accuracy and precision for C, H, N, and S (typically within ±0.3% absolute). Accuracy for iodine via Schöniger flask is dependent on the titration step[16][17].Excellent accuracy and precision for trace and ultra-trace elemental analysis (ppb to ppt levels)[7].Good accuracy and precision, though generally less sensitive than ICP-MS. Performance depends on matrix effects and calibration standards[18].
Advantages for this Compound Direct measurement of C, H, and N in a single run. It is the most established and direct method for determining the empirical formula of organic compounds[19][20].High sensitivity for iodine determination, which can be beneficial for impurity profiling[6].Rapid and non-destructive analysis, making it suitable for high-throughput screening and quality control where sample preservation is important[9][21].
Limitations for this Compound The high iodine content can potentially interfere with combustion and detection of other elements if not properly managed. A separate analysis is typically required for iodine. The Schöniger method, while effective, is manual and requires skilled handling[3][5].The organic matrix must be completely destroyed, which can be challenging and a source of error. Carbon from the matrix can enhance iodine ionization, leading to inaccurate results if not properly controlled[10][14].Lower sensitivity compared to ICP-MS. Matrix effects from the organic components can influence the accuracy of the iodine signal. Not suitable for C, H, and N analysis[15].

Recommended Analytical Workflow

For the comprehensive and definitive elemental analysis of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a dual-technique approach is recommended. This ensures the accurate determination of all key elements and provides a cross-validation of the results.

Analytical Workflow cluster_0 Sample Receipt & Preparation cluster_1 CHN Analysis cluster_2 Iodine Analysis cluster_3 Data Evaluation & Reporting Sample Sample of 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine Homogenize Homogenize and Dry Sample Sample->Homogenize Weigh Accurately Weigh Aliquots Homogenize->Weigh Combustion Combustion Analysis (CHN Analyzer) Weigh->Combustion Schoniger Schöniger Flask Combustion Weigh->Schoniger CHN_Data Obtain %C, %H, %N Combustion->CHN_Data Compare Compare Experimental Data with Theoretical Values CHN_Data->Compare Titration Potentiometric or Thiosulfate Titration Schoniger->Titration Iodine_Data Obtain %I Titration->Iodine_Data Iodine_Data->Compare Validate Validate against Certified Reference Material Compare->Validate Report Final Report with Purity Assessment Validate->Report

Caption: Recommended analytical workflow for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine.

Detailed Experimental Protocol: A Hybrid Approach

This protocol integrates CHN combustion analysis with Schöniger flask combustion for iodine determination, ensuring a comprehensive and validated elemental profile. All procedures should be performed in accordance with relevant safety guidelines and institutional protocols.

Part 1: CHN Analysis via Combustion Analyzer
  • Instrument Calibration:

    • Calibrate the CHN elemental analyzer using a certified organic analytical standard with a known elemental composition, such as Acetanilide or Sulfanilamide[22][23]. The standard chosen should have elemental percentages that are reasonably close to the expected values of the sample to ensure linearity of the detector response[24].

  • Sample Preparation:

    • Ensure the 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine sample is homogenous and has been dried to a constant weight, preferably under vacuum, to remove any residual solvents or moisture which would affect the hydrogen and carbon percentages[12][24].

    • Using a microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule[13].

  • Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence. The sample will be dropped into a high-temperature furnace (typically 900-1000 °C) in a pure oxygen environment.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂ and are then separated by a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument software calculates the percentage of C, H, and N in the original sample.

  • Quality Control:

    • Analyze the sample in duplicate or triplicate to ensure the reproducibility of the results.

    • Run a check standard after every 5-10 samples to verify that the instrument calibration has not drifted[17].

Part 2: Iodine Determination via Schöniger Flask Combustion

The Schöniger flask combustion method is a well-established technique for the determination of halogens in organic compounds and is described in ASTM E442[5].

  • Apparatus:

    • A heavy-walled, thick-stoppered Erlenmeyer flask (500-1000 mL) equipped with a platinum sample carrier.

    • Safety shield and appropriate personal protective equipment (safety glasses, lab coat, gloves).

  • Reagents:

    • Absorbing solution: A suitable alkaline solution, such as sodium hydroxide, to trap the combustion products[4].

    • Titrant: A standardized solution of sodium thiosulfate or silver nitrate for titration[3][4].

    • Indicator: Starch solution for thiosulfate titration or a silver electrode for potentiometric titration[3].

  • Procedure:

    • Accurately weigh 5-10 mg of the sample onto a piece of ashless filter paper. Fold the paper to enclose the sample and attach it to the platinum carrier on the stopper.

    • Add the absorbing solution to the flask and then flush the flask thoroughly with pure oxygen.

    • Ignite the filter paper fuse and quickly insert the stopper into the flask, holding it firmly in place behind a safety shield.

    • Once combustion is complete, allow the flask to cool and then shake it vigorously to ensure all combustion products are absorbed into the solution.

    • Carefully open the flask and rinse the stopper and platinum carrier with deionized water, collecting the rinsings in the flask.

    • The resulting solution containing the iodide can then be titrated. For instance, after acidification and addition of excess bromine to oxidize iodide to iodate, the excess bromine is removed, and potassium iodide is added. The liberated iodine is then titrated with a standard sodium thiosulfate solution[4].

  • Calculation:

    • The percentage of iodine in the sample is calculated based on the volume and concentration of the titrant used.

Method Validation and Trustworthiness

The validation of these analytical procedures is critical to ensure their suitability for their intended purpose, as outlined in the ICH Q2(R1) guidelines[25][26][27][28]. Key validation parameters include:

  • Accuracy: The accuracy of the method should be established by analyzing a certified reference material (CRM) with a similar matrix, if available. Given the novelty of many research compounds, spiking the sample with a known amount of an iodine standard and calculating the recovery can also be used to demonstrate accuracy.

  • Precision: The precision of the method should be demonstrated by repeatability (multiple analyses of the same sample) and intermediate precision (analyses on different days or by different analysts). The relative standard deviation (RSD) should be within acceptable limits.

  • Specificity: The method must be able to unequivocally determine the elements of interest in the presence of potential impurities or degradation products. For combustion analysis, this is generally high due to the fundamental nature of the measurement.

  • Linearity and Range: The linearity of the detector response should be established across a range of sample weights to ensure that the method is suitable for the intended analytical range.

By employing a hybrid analytical approach and adhering to rigorous validation protocols, researchers can be highly confident in the elemental composition data for 3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This foundational data is indispensable for the progression of this and other novel compounds through the drug development pipeline.

References

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